molecular formula C77H138F4NO24P B8075152 Tfp-peg13-dspe

Tfp-peg13-dspe

Cat. No.: B8075152
M. Wt: 1568.9 g/mol
InChI Key: RILLZKZQGNQTCL-GMHPVODTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tfp-peg13-dspe is a useful research compound. Its molecular formula is C77H138F4NO24P and its molecular weight is 1568.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tfp-peg13-dspe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tfp-peg13-dspe including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H138F4NO24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-72(84)102-66-68(105-73(85)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)67-104-107(87,88)103-40-37-82-71(83)35-38-89-41-43-91-45-47-93-49-51-95-53-55-97-57-59-99-61-63-101-64-62-100-60-58-98-56-54-96-52-50-94-48-46-92-44-42-90-39-36-74(86)106-77-75(80)69(78)65-70(79)76(77)81/h65,68H,3-64,66-67H2,1-2H3,(H,82,83)(H,87,88)/t68-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILLZKZQGNQTCL-GMHPVODTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H138F4NO24P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1568.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Optimizing Lipid-Ligand Conjugation: The Kinetic and Stability Superiority of Tfp Esters in DSPE-PEG Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Tfp ester over NHS ester in DSPE-PEG conjugates Content Type: Technical Whitepaper / Application Guide Audience: Formulation Scientists, Bioconjugation Chemists, and Drug Delivery Researchers.

Executive Summary

In the development of targeted lipid nanoparticles (LNPs) and liposomes, the conjugation of targeting ligands (antibodies, peptides, aptamers) to the lipid shell is a critical quality attribute. While N-hydroxysuccinimide (NHS) esters have long been the industry standard for amine conjugation, they suffer from a significant kinetic flaw: rapid hydrolysis in aqueous buffers.

This guide details the transition to 2,3,5,6-Tetrafluorophenyl (Tfp) esters for DSPE-PEG functionalization. Tfp esters offer a superior hydrolytic half-life—up to 10 times longer than NHS at relevant pH levels—without compromising amine reactivity.[1][2] This shift allows for higher conjugation yields, expanded pH operational windows, and more reproducible manufacturing processes.

The Kinetic Challenge: Why NHS Fails at Scale

The standard bioconjugation reaction relies on nucleophilic acyl substitution, where a primary amine (e.g., lysine ε-amine) attacks the activated ester to form a stable amide bond.

However, this reaction is a competition between:

  • Aminolysis: The desired reaction with the ligand.

  • Hydrolysis: The parasitic reaction with water.[3]

The NHS Limitation: NHS esters are highly susceptible to hydrolysis, particularly as pH increases.[4] At pH 8.0—often required to deprotonate lysine residues (


) to make them nucleophilic—the half-life of an NHS ester drops to mere minutes. This creates a "race against time," forcing scientists to use large molar excesses of expensive DSPE-PEG-NHS to compensate for the active groups lost to water before they can find an amine.

The Tfp Solution: Mechanistic Superiority

Tfp esters replace the N-hydroxysuccinimide leaving group with a tetrafluorophenol group.[5] The electron-withdrawing fluorine atoms activate the carbonyl carbon for nucleophilic attack, similar to NHS, but the specific electronic and steric environment renders the Tfp ester significantly more resistant to attack by water molecules while retaining high reactivity toward amines.

Comparative Stability Data

The following table summarizes the hydrolytic stability, demonstrating the expanded operational window provided by Tfp chemistry.

FeatureNHS Ester (Standard)Tfp Ester (Advanced)Impact on Process
Leaving Group N-hydroxysuccinimide2,3,5,6-TetrafluorophenolTfp is less susceptible to spontaneous hydrolysis.[3][4][6]
Half-life (pH 7.0) ~4–5 hours> 24 hoursTfp allows for overnight reactions if needed.
Half-life (pH 8.0) ~30–60 minutes~3–4 hoursCritical: Tfp survives the pH required for lysine reactivity.
Half-life (pH 9.0) < 10 minutes~1 hourTfp enables conjugation of high

amines.
Hydrophobicity Low (Water soluble)ModerateTfp requires organic co-solvent (DMSO/DMF) but improves micelle stability.
Reaction Mechanism Visualization

The diagram below illustrates the parallel pathways of aminolysis (desired) and hydrolysis (waste), highlighting the kinetic stability of Tfp.

ReactionMechanism cluster_0 Kinetic Control Lipid DSPE-PEG-X (Activated Ester) Intermediate Tetrahedral Intermediate Lipid->Intermediate Nucleophilic Attack Amine Ligand-NH2 (Nucleophile) Amine->Intermediate Water H2O (Competitor) Water->Intermediate Hydrolysis Risk Amide DSPE-PEG-Ligand (Stable Conjugate) Intermediate->Amide Major Pathway (Tfp & NHS) HydrolysisProd DSPE-PEG-COOH (Inactive Waste) Intermediate->HydrolysisProd Side Reaction (High in NHS, Low in Tfp) LeavingGroup Leaving Group (NHS vs Tfp) Intermediate->LeavingGroup Release Tfp resists Water attack Tfp resists Water attack

Figure 1: Mechanistic pathway of amine conjugation. Tfp esters significantly suppress the red "Side Reaction" pathway compared to NHS, preserving the active lipid for the desired green "Major Pathway."

Application Protocol: DSPE-PEG-Tfp Conjugation

Expert Note: Because Tfp esters are more hydrophobic than NHS esters, they must be dissolved in an anhydrous organic solvent before introduction to the aqueous buffer. Attempting to dissolve DSPE-PEG-Tfp directly in water may lead to poor dispersion or micellar shielding of the reactive headgroup.

Materials
  • Lipid: DSPE-PEG(2000)-Tfp (stored at -20°C under Argon).

  • Ligand: Protein/Antibody/Peptide with accessible primary amines (purified, free of Tris or Glycine buffers).

  • Solvent: Anhydrous DMSO or DMF (Dry over 3Å molecular sieves if opened previously).[4]

  • Buffer: PBS or HEPES, pH 7.5 – 8.0. (Note: Tfp allows pH up to 8.5 safely).

Step-by-Step Workflow
  • Ligand Preparation:

    • Buffer exchange the ligand into pH 7.5–8.0 buffer (e.g., using Zeba spin columns or dialysis) to remove competing amines (Tris/Glycine).

    • Adjust ligand concentration to 1–5 mg/mL.

  • Lipid Solubilization (The Critical Step):

    • Dissolve DSPE-PEG-Tfp in anhydrous DMSO/DMF to a concentration of 10–20 mM.

    • Why? This ensures the Tfp ester is fully accessible and prevents premature hydrolysis before mixing.

  • Conjugation Reaction:

    • Add the DSPE-PEG-Tfp solution to the ligand solution.

    • Target Ratio: Typically 10:1 to 50:1 (Lipid:Protein molar ratio) depending on the desired ligand density.

    • Solvent Limit: Keep the final organic solvent concentration < 10% (v/v) to prevent protein denaturation.

    • Incubation: Incubate for 2–4 hours at Room Temperature or Overnight at 4°C.

    • Advantage:[1][2][3][7][8][9][10][11] Unlike NHS, which requires a "rush" in the first 30 minutes, Tfp allows overnight incubation to drive the reaction to completion.

  • Purification (Post-Insertion or Dialysis):

    • Method A (Micelles): If using as micelles for post-insertion into pre-formed liposomes, dialyze against water to remove organic solvent and unreacted leaving groups.

    • Method B (Direct): If conjugating large proteins, remove excess lipid using Size Exclusion Chromatography (SEC).

Workflow Diagram

Workflow Start Start: Raw Materials Step1 1. Ligand Prep Buffer exchange to pH 7.5-8.0 (Remove Tris/Glycine) Start->Step1 Step2 2. Lipid Activation Dissolve DSPE-PEG-Tfp in Anhydrous DMSO/DMF Start->Step2 Step3 3. Mixing Add Lipid to Ligand (Final DMSO < 10%) Step1->Step3 Step2->Step3 Dropwise addition Note1 Critical: Tfp is hydrophobic. Do not dissolve in water first. Step2->Note1 Step4 4. Incubation RT for 2-4 hrs OR 4°C Overnight (Tfp Stability enables this) Step3->Step4 Step5 5. Purification Dialysis or SEC to remove free lipid/solvent Step4->Step5 End Final Conjugate DSPE-PEG-Ligand Step5->End

Figure 2: Optimized conjugation workflow for DSPE-PEG-Tfp. Note the specific handling of the lipid in organic solvent to accommodate Tfp's hydrophobicity.

Quality Control & Validation

To ensure the protocol was successful, the conjugate must be validated.

  • TNBS Assay (Trinitrobenzenesulfonic acid): Measures free primary amines. A reduction in free amines compared to the control protein indicates successful conjugation.

  • UV-Vis Spectroscopy:

    • NHS: Releases N-hydroxysuccinimide (Absorbance

      
       nm).[3]
      
    • Tfp: Releases 2,3,5,6-tetrafluorophenol.[12] Monitoring the release of this leaving group can allow for real-time reaction kinetics monitoring.

  • MALDI-TOF MS: For smaller peptides, a mass shift corresponding to the DSPE-PEG molecular weight confirms conjugation.

Conclusion

Switching from NHS to Tfp esters in DSPE-PEG conjugates represents a shift from "kinetic urgency" to "process control." The superior hydrolytic stability of Tfp allows researchers to:

  • Work at the optimal pH for lysine nucleophilicity (pH 8.0+).

  • Utilize longer reaction times to maximize yield.

  • Reduce the molar excess of costly lipid reagents required.

For high-value drug development pipelines, Tfp chemistry provides the robustness required for reproducible, scalable manufacturing.

References

  • ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Retrieved from [Link]

Sources

Hydrolytic stability of Tfp-peg13-dspe in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Hydrolytic Stability of Tfp-PEG13-DSPE in Aqueous Buffers

Executive Summary This technical guide details the hydrolytic stability profile of Tfp-PEG13-DSPE (2,3,5,6-tetrafluorophenyl-PEG13-distearoyl-sn-glycero-3-phosphoethanolamine) and provides an optimized protocol for its use in bioconjugation. Tfp-PEG13-DSPE represents a second-generation amine-reactive lipid, engineered to overcome the rapid hydrolytic degradation inherent to traditional NHS-ester lipids. While NHS esters exhibit half-lives measured in minutes at physiological pH (7.4–8.0), Tfp esters maintain reactivity for hours under identical conditions, significantly expanding the operational window for conjugating antibodies, peptides, and ligands to lipid nanoparticles (LNPs) and liposomes.

Chemical Basis of Stability

To understand the stability profile, one must analyze the leaving group thermodynamics. The Tfp ester is an active ester formed from 2,3,5,6-tetrafluorophenol.

  • Mechanism: Both hydrolysis and aminolysis proceed via a nucleophilic attack on the carbonyl carbon. The rate is determined by the electrophilicity of the carbonyl and the leaving group ability (pKa of the phenol).

  • Tfp vs. NHS:

    • NHS (N-hydroxysuccinimide): Highly susceptible to hydrolysis. At pH 8.0, the half-life (

      
      ) is approximately 10–20 minutes.
      
    • Tfp (Tetrafluorophenyl): The fluorine atoms provide electron-withdrawing effects that activate the ester for aminolysis while maintaining a higher resistance to hydrolysis by water molecules.[1]

    • Result: Tfp esters exhibit a

      
       that is 10–20 times longer  than NHS esters at pH 8.0–9.0, allowing for high-efficiency conjugation even in slightly basic buffers required for lysine reactivity.
      
Figure 1: Competitive Reaction Pathways

The following diagram illustrates the kinetic competition between the desired bioconjugation (Aminolysis) and the degradation pathway (Hydrolysis).

G cluster_0 Path A: Hydrolysis (Degradation) cluster_1 Path B: Aminolysis (Conjugation) Tfp_Lipid Tfp-PEG13-DSPE (Active Ester) Hydrolyzed COOH-PEG13-DSPE (Inactive Carboxylate) Tfp_Lipid->Hydrolyzed k_hyd (Slow) pH > 8.5 accelerates Conjugate Amide-Linked Lipid-Protein Tfp_Lipid->Conjugate k_amine (Fast) Primary Amine Nucleophile Water H2O (Buffer) Protein Protein-NH2 (Ligand)

Caption: Kinetic competition between hydrolysis (Path A) and aminolysis (Path B). Tfp chemistry suppresses k_hyd relative to NHS, favoring Path B.

Hydrolytic Stability Profile

The following data summarizes the stability of Tfp active esters in aqueous environments. Note that "PEG13" serves as a hydrophilic spacer that increases the exposure of the ester to the aqueous phase compared to short-chain crosslinkers, making the intrinsic stability of the Tfp group critical.

ParameterConditionTfp-PEG13-DSPE Stability EstimateNHS-PEG-DSPE Benchmark
pH 7.0 (PBS) 25°C> 24 Hours2–4 Hours
pH 8.0 (Bicarbonate) 25°C4–6 Hours15–30 Minutes
pH 9.0 (Borate) 25°C~1 Hour< 5 Minutes
Storage (Lyophilized) -20°C, Desiccated> 12 Months6–12 Months

Key Insight: At pH 7.5–8.0 (optimal for lysine conjugation), Tfp-PEG13-DSPE retains >80% reactivity after 1 hour, whereas NHS analogs would have lost >75% of their activity. This allows for "one-pot" mixing protocols that are impossible with NHS chemistry.

Optimized Conjugation Protocol

This protocol is designed to maximize conjugation efficiency while minimizing hydrolysis. It uses a post-insertion or micellar mixing approach, which is standard for DSPE-PEG reagents.

Reagents:

  • Tfp-PEG13-DSPE: Store at -20°C under argon/nitrogen.

  • Conjugation Buffer: 50 mM Sodium Phosphate or HEPES, pH 7.5–8.0. (Avoid amines like Tris or Glycine).

  • Organic Solvent: Anhydrous DMSO or Ethanol.

Workflow Diagram

Workflow Step1 1. Solubilization Dissolve Tfp-PEG13-DSPE in anhydrous DMSO (10 mg/mL) Step3 3. Reaction Initiation Add Lipid-DMSO to Protein Solution (Keep DMSO < 10% v/v) Step1->Step3 Step2 2. Ligand Preparation Exchange protein into pH 7.5-8.0 Buffer (Remove Tris/Glycine) Step2->Step3 Step4 4. Incubation Incubate 2-4 hours at Room Temp or Overnight at 4°C Step3->Step4 Step5 5. Quenching Add 1M Glycine or Tris (pH 8.0) to stop reaction Step4->Step5 Step6 6. Purification Dialysis or Size Exclusion to remove free lipid/hydrolyzed byproducts Step5->Step6

Caption: Step-by-step conjugation workflow for Tfp-PEG13-DSPE. The critical step is minimizing aqueous exposure before Step 3.

Detailed Steps:

  • Preparation: Equilibrate Tfp-PEG13-DSPE to room temperature before opening to prevent condensation (water is the enemy).

  • Solubilization: Dissolve the lipid in anhydrous DMSO or Ethanol. Do not dissolve directly in buffer, as micelle formation can shield the ester or, conversely, trap water near the ester headgroup.

  • Mixing: Add the organic lipid solution to your protein in Conjugation Buffer.

    • Ratio: Typically 10–50 molar excess of lipid to protein.

    • Solvent Limit: Ensure final organic solvent concentration is <10% (or lower depending on protein stability).

  • Kinetics: Incubate for 2–4 hours at room temperature. The extended stability of Tfp allows this longer incubation, driving the reaction to completion even with dilute proteins.

  • Quenching: Add a nucleophile (e.g., Tris or Glycine) to deactivate remaining Tfp esters.

  • Purification: Remove unconjugated lipid via dialysis (MWCO appropriate for protein) or hydrophobic interaction chromatography.

Analytical Monitoring & Troubleshooting

Monitoring Hydrolysis (Quality Control): To verify the integrity of your Tfp-PEG13-DSPE stock:

  • UV-Vis Method: Tfp esters release 2,3,5,6-tetrafluorophenol upon hydrolysis. This leaving group has a distinct UV absorbance. Monitor absorbance at 260–280 nm (correcting for protein/lipid interference).

  • HPLC/MS: Run a sample on a C4 or C8 column. The hydrolyzed product (COOH-PEG13-DSPE) will elute earlier (more polar) than the Tfp-ester. Mass spectrometry will show a loss of ~166 Da (mass of tetrafluorophenol + H).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conjugation Yield Hydrolysis of Tfp ester prior to reaction.Ensure lipid is stored desiccated. Dissolve in anhydrous DMSO immediately before use.
Precipitation Lipid insolubility in buffer.Increase DMSO concentration (up to 10%) or use a detergent (e.g., 0.1% Tween) if compatible.
No Reaction Buffer contains amines.Ensure buffer is Phosphate, HEPES, or Bicarbonate. Remove Tris/Glycine via dialysis.
Lipid Aggregation "PEG13" spacer is relatively short.Ensure vigorous mixing upon addition of lipid to aqueous phase to form uniform micelles.

References

  • Bioconjugation Techniques (3rd Edition). Hermanson, G. T. (2013). Academic Press. (The definitive text on Tfp vs. NHS chemistry).

  • Tetrafluorophenyl Esters: A Superior Alternative to NHS Esters. BroadPharm Technical Notes. (Comparison of hydrolysis kinetics).

  • Hydrolysis kinetics of activated esters in aqueous buffers. Thermo Fisher Scientific / Pierce Methods. (General protocols for amine-reactive probes).

  • Optimization of Lipid Nanoparticle Conjugation. Journal of Controlled Release. (Contextualizing DSPE-PEG conjugation).

Sources

Technical Guide: Critical Micelle Concentration (CMC) of Tfp-PEG13-DSPE

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the Critical Micelle Concentration (CMC) of Tfp-PEG13-DSPE , a specialized hetero-bifunctional lipid used for post-insertion surface modification of liposomes and lipid nanoparticles (LNPs).[1][2]

Understanding the CMC of this molecule is not merely an academic exercise; it is the governing parameter for efficient bioconjugation. Below the CMC, the lipid exists as monomers, capable of rapid insertion into pre-formed bilayers. Above the CMC, it forms sterically stabilized micelles, creating a kinetic trap that significantly slows membrane insertion.

This guide provides the theoretical CMC range derived from structural homologs, a validated experimental protocol for precise determination, and the mechanistic logic required to optimize its use in drug delivery systems.

Part 1: Molecular Architecture & Solubility Physics[1][2]

To predict the behavior of Tfp-PEG13-DSPE, we must deconstruct its three functional domains.[2] Unlike the industry-standard DSPE-PEG(2000), this molecule possesses a significantly shorter PEG spacer, altering its packing parameter and aggregation kinetics.[1][2]

Structural Components
ComponentFunctionMolecular Weight (Approx)Physicochemical Impact
DSPE (Tail)Hydrophobic Anchor~750 DaDrives self-assembly via Van der Waals forces.[2] The dual C18:0 chains result in a very low CMC (

M range).[1][2][3]
PEG13 (Spacer)Hydrophilic Linker~600 DaProvides solubility and steric spacing.[2] Shorter than PEG2000, reducing the "cone" shape and potentially lowering the CMC by reducing headgroup repulsion.
Tfp (Head)Reactive Ester~150 DaTetrafluorophenyl ester .[2] Hydrophobic compared to a free amine or carboxyl.[1][2] Reacts with primary amines (

) to form stable amide bonds.[1][2]
Total Molecule Amphiphile ~1569 Da High Critical Packing Parameter (CPP)
The CMC Theoretical Range

While specific batch-dependent CMC values must be determined experimentally, we can derive a high-confidence range based on structural homologs (DSPE-PEG2000).[1][2]

  • DSPE-PEG2000 CMC: Literature consistently places this between 1.0 µM and 20 µM , depending on ionic strength.[1][2]

  • Impact of PEG13: The shorter PEG13 chain reduces the hydrophilic surface area of the headgroup. According to packing theory, a smaller headgroup on the same hydrophobic tail (DSPE) favors aggregation at lower concentrations.

  • Impact of Tfp: The Tfp group is hydrophobic. This further reduces the Hydrophilic-Lipophilic Balance (HLB), likely driving the CMC toward the lower end of the spectrum.

Projected CMC Range: 1.0 µM – 5.0 µM (in aqueous buffer, pH 6.0)

Part 2: Bioconjugation Dynamics (The "Why")

The CMC dictates the "Post-Insertion" strategy. When functionalizing pre-formed liposomes (e.g., Doxil® or Onivyde® analogs) with Tfp-PEG13-DSPE, the lipid's aggregation state controls the reaction rate.[1]

The Kinetic Trap
  • Monomers (

    
    ):  Insert into the lipid bilayer on the order of seconds to minutes . The thermodynamic drive to bury the hydrophobic DSPE tail is high.
    
  • Micelles (

    
    ):  Must first disassemble into monomers (demicellization) before inserting into the target liposome.[1][2] This process is the rate-limiting step and can take hours to days  if not catalyzed by heat (
    
    
    
    ).[1][2]

PostInsertionLogic Stock Tfp-PEG13-DSPE Stock Solution Dilution Dilution Step Stock->Dilution State_Monomer Monomer State (< CMC) Dilution->State_Monomer Low Conc. State_Micelle Micelle State (> CMC) Dilution->State_Micelle High Conc. Insertion_Fast Fast Insertion (Seconds/Minutes) State_Monomer->Insertion_Fast Insertion_Slow Kinetic Trap (Hours/Heat Required) State_Micelle->Insertion_Slow Disassembly Required Final Functionalized Liposome Insertion_Fast->Final Insertion_Slow->Final

Figure 1: The kinetic impact of CMC on post-insertion workflows. Working below the CMC ensures rapid equilibrium.

Part 3: Experimental Protocol for CMC Determination

Method: Pyrene Fluorescence Probe Assay Rationale: Pyrene is a hydrophobic probe that exhibits a spectral shift when it moves from a polar (aqueous) environment to a non-polar (micellar core) environment.[1][2][4] This method is sensitive enough to detect CMCs in the low micromolar range (


 M).[1][2]
Critical Constraint: Tfp Hydrolysis

Warning: The Tfp ester is moisture-sensitive.[1][2] At physiological pH (7.[1][2]4) and above, it hydrolyzes to a carboxylic acid (COOH) and tetrafluorophenol.[2]

  • Impact: Hydrolysis changes the headgroup charge (neutral ester

    
     negative carboxyl), which increases the CMC due to electrostatic repulsion.
    
  • Mitigation: Perform the assay in MES Buffer (pH 6.0) or Sodium Acetate (pH 5.5) to minimize hydrolysis during the equilibration period.

Step-by-Step Protocol

Materials:

  • Tfp-PEG13-DSPE (Store at -20°C, desiccated).

  • Pyrene (Reagent grade).[2]

  • Methanol (HPLC grade).[1][2]

  • Buffer: 10 mM MES, 150 mM NaCl, pH 6.0.[2]

Workflow:

  • Pyrene Stock Preparation:

    • Dissolve Pyrene in methanol to a concentration of

      
       M.[1][2]
      
    • Aliquot 10 µL of this stock into 10 separate glass vials.

    • Evaporate the methanol under a stream of nitrogen (creates a thin film of Pyrene).

  • Lipid Dilution Series:

    • Prepare a

      
       µM stock of Tfp-PEG13-DSPE in the MES buffer (freshly prepared).[1][2]
      
    • Create a serial dilution ranging from

      
       µM to 
      
      
      
      µM (e.g., 0.1, 0.5, 1, 2, 5, 10, 20, 50 µM).
  • Equilibration:

    • Add 1.0 mL of each lipid dilution to the vials containing the dried Pyrene film.

    • Final Pyrene Concentration:

      
       M (Constant across all vials).[2]
      
    • Incubate at Room Temperature for 4 hours (protect from light). Note: Do not sonicate excessively, as this generates heat which accelerates Tfp hydrolysis.

  • Measurement (Fluorescence Spectroscopy):

    • Excitation: 334 nm.

    • Emission Scan: 360 nm – 400 nm.[2]

    • Key Peaks: Measure intensity at

      
       (373 nm, polar) and 
      
      
      
      (384 nm, hydrophobic).
  • Data Analysis:

    • Plot the ratio

      
       (Y-axis) vs. Log[Lipid Concentration] (X-axis).[1][2]
      
    • Result: The curve will be sigmoidal. The inflection point (or the intersection of the two linear tangents) represents the CMC .

PyreneAssay Step1 1. Prepare Pyrene Film (Evaporate Methanol) Step3 3. Hydration & Equilibration (4 Hours, Dark, RT) Step1->Step3 Step2 2. Prepare Lipid Dilutions (0.1 µM - 50 µM in pH 6.0 Buffer) Step2->Step3 Step4 4. Fluorescence Scan (Ex: 334nm | Em: 373/384nm) Step3->Step4 Step5 5. Plot I3/I1 Ratio Identify Inflection Point Step4->Step5

Figure 2: Workflow for CMC determination using Pyrene fluorescence. Note the pH control in Step 2.

Part 4: Technical Troubleshooting & Stability

Solvent Compatibility

Tfp-PEG13-DSPE is amphiphilic but the long alkyl chains dominate its solubility.[1][2]

  • Soluble: Chloroform, Methanol, Ethanol (warm).[1][2]

  • Dispersible: Water/Buffer (forms micelles above CMC).[1][2]

  • Incompatible: Do not dissolve in primary amine buffers (Tris, Glycine) for stock preparation.[1][2] The Tfp ester will react with the buffer immediately, destroying the reagent.

Handling Hydrolysis

If your experimental CMC value appears unusually high (


 µM), it is likely the Tfp group has hydrolyzed to the carboxylate. The carboxylate group is negatively charged and highly hydrophilic, which increases the CMC by increasing headgroup repulsion.
  • Verification: Check the mass of the lipid via LC-MS.

    • Intact: ~1569 Da.[2]

    • Hydrolyzed: ~1421 Da (Loss of Tfp group).[2]

References

  • Avanti Polar Lipids. DSPE-PEG(2000) Amine Product Information & Physiochemical Properties.[1][2][5] Available at: [Link][1][2]

  • Lukyanov, A. N., et al. (2004).[1][2] "Micelles from polyethylene glycol/phosphatidylethanolamine conjugates for tumor drug delivery." Journal of Controlled Release, 91(1-2), 97-102.[1][2] (Establishes DSPE-PEG CMC ranges).

  • Kalyanasundaram, K., & Thomas, J. K. (1977).[1][2] "Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems." Journal of the American Chemical Society, 99(7), 2039–2044. (The foundational Pyrene CMC method).[2]

  • AxisPharm. DSPE-PEG-TFP Product Data and Molecular Weight Verification. Available at: [Link][1][2]

  • Ishida, T., et al. (1999).[1][2] "Liposome clearance."[2] Bioscience Reports, 22, 197-224.[2] (Discusses the impact of PEG chain length on circulation and stealth properties).

Sources

Introduction: The Critical Role of TFP-PEG13-DSPE in Modern Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Storage, Handling, and Shelf-Life of TFP-PEG13-DSPE Reagents

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) is a cornerstone of modern drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticles (LNPs).[1] The DSPE component serves as a robust lipid anchor, embedding within the nanoparticle's lipid bilayer, while the hydrophilic PEG chain creates a steric barrier or "stealth" layer.[2] This PEG shield inhibits protein opsonization, thereby reducing recognition by the immune system and significantly extending the circulation half-life of the nanoparticle formulation.[2][3]

The addition of a terminal 2,3,5,6-Tetrafluorophenyl (TFP) ester to the PEG chain transforms this structural lipid into a powerful tool for bioconjugation. TFP-PEG13-DSPE is a heterobifunctional linker, where the DSPE end anchors into a lipid assembly and the highly reactive TFP ester provides a site for covalently attaching targeting ligands, such as antibodies, peptides, or small molecules.[4] This functionalization is crucial for developing targeted drug delivery systems that can selectively accumulate at disease sites, enhancing therapeutic efficacy while minimizing off-target effects.[4][5]

However, the very reactivity that makes the TFP ester so valuable for conjugation also renders it susceptible to degradation if not stored and handled with meticulous care. This guide provides a comprehensive overview of the principles governing the stability of TFP-PEG13-DSPE, offering field-proven protocols and scientifically grounded recommendations to ensure its integrity from receipt to final application.

The Chemical Foundation of Stability: Understanding Degradation Pathways

The long-term viability of TFP-PEG13-DSPE is dictated by the chemical stability of its constituent parts. While the DSPE lipid anchor and PEG linker are generally stable, the TFP ester is the most environmentally sensitive group and the primary determinant of the reagent's shelf-life. Two principal degradation pathways must be managed: hydrolysis and oxidation.

Primary Degradation Pathway: TFP Ester Hydrolysis

The most significant and immediate threat to the functionality of TFP-PEG13-DSPE is the hydrolysis of the activated TFP ester. This reaction involves the cleavage of the ester bond by water, converting the reactive TFP ester into an inert carboxylic acid. Once hydrolyzed, the reagent can no longer participate in the desired amidation reaction with targeting ligands, rendering it useless for conjugation.

This process is autocatalytic in the presence of water and is significantly accelerated by changes in pH. While TFP esters exhibit greater stability in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, they are still prone to hydrolysis, especially under neutral to alkaline conditions (pH 7-9) typically used for conjugation.[6] It is a fundamental principle that the conditions which favor the reaction with amines also favor the competing hydrolysis reaction.[7][8] Therefore, exposure to moisture, whether from atmospheric humidity or aqueous buffers, is the single most critical factor to control.

Secondary Degradation Pathway: Oxidation

The polyethylene glycol (PEG) chain, composed of repeating ether units, can be susceptible to slow oxidation over extended periods. This process can be initiated by exposure to atmospheric oxygen, light, or trace metal ion contaminants. Oxidative degradation can lead to chain scission, altering the molecular weight and physicochemical properties of the PEG linker, which can impact the steric shielding properties and overall stability of resulting nanoparticles. While a much slower process than hydrolysis, it is a key consideration for long-term storage.

cluster_0 TFP-PEG13-DSPE Reagent cluster_1 Degradation Products Reagent DSPE-PEG13-O-(C=O)-TFP (Active Reagent) Hydrolyzed DSPE-PEG13-COOH (Inactive Carboxylic Acid) Reagent->Hydrolyzed Hydrolysis (H₂O, pH dependent) Oxidized Oxidized/Cleaved PEG Fragments Reagent->Oxidized Oxidation (O₂, Light, Time) Moisture Moisture / Humidity Moisture->Hydrolyzed pH Aqueous Buffers (pH > 7) pH->Hydrolyzed Oxygen Atmospheric O₂ / Light Oxygen->Oxidized

Caption: Primary degradation pathways for TFP-PEG13-DSPE.

Recommended Storage and Handling of Solid TFP-PEG13-DSPE

Proper storage of the reagent in its solid (lyophilized powder) form is paramount for achieving a maximal shelf-life. The primary goal is to create an environment that minimizes the rates of hydrolysis and oxidation.

Core Storage Principles
  • Temperature: The reagent should be stored at -20°C or below .[9][10] Low temperatures drastically reduce the kinetic energy of molecules, slowing the rates of all chemical reactions, including hydrolysis and oxidation. For storage exceeding one year, -80°C is recommended.

  • Moisture: This is the most critical variable to control. The reagent must be stored under strictly anhydrous conditions . Upon receipt, ensure the vial is tightly sealed. It is best practice to store the vial within a secondary container that includes a desiccant (e.g., a scientific-grade desiccator).

  • Inert Atmosphere: To prevent oxidation of the PEG chain during long-term storage, displacing atmospheric oxygen with an inert gas like argon or nitrogen is highly recommended. Many high-quality reagents are packaged under an inert atmosphere; this should be maintained by the user.

  • Light: Vials should be stored protected from light, typically in an amber vial and within a freezer box, to prevent any potential photo-initiated degradation.

Data Presentation: Summary of Storage Conditions
ParameterRecommendationRationale
Temperature -20°C to -80°CSlows rates of all chemical degradation.[10]
Atmosphere Dry, Inert Gas (Argon/Nitrogen)Prevents TFP ester hydrolysis and PEG oxidation.
Light Protect from Light (Amber Vial)Prevents photo-degradation.
Container Tightly Sealed VialPrevents moisture and oxygen ingress.
Typical Shelf-Life 12+ months (under ideal conditions)Based on stability of similar lipid conjugates.[11]
Experimental Protocol: Handling Solid Reagent

This protocol ensures that the reagent is not exposed to atmospheric moisture when brought to room temperature, which would cause condensation on the cold powder.

  • Equilibration: Before opening, remove the sealed vial from the freezer and place it in a desiccator at room temperature. Allow the vial to equilibrate for at least 30-60 minutes. Causality: This step is critical to prevent atmospheric water from condensing onto the cold, hygroscopic powder upon opening, which would immediately initiate hydrolysis.

  • Inert Gas Purge: If you will be weighing out a portion of the powder, perform this action in a controlled environment with low humidity (e.g., a glove box) or as quickly as possible. Before re-sealing the vial, gently flush the headspace with dry argon or nitrogen gas.

  • Secure Sealing: Tightly re-seal the vial cap. For vials with a rubber septum, consider wrapping the cap junction with parafilm for an extra barrier against moisture.

  • Immediate Return to Storage: Promptly return the vial to the recommended -20°C or -80°C storage condition.

Stability in Solution: A Race Against Time

Once TFP-PEG13-DSPE is dissolved, its stability decreases dramatically. Stock solutions should be prepared with care and used as quickly as possible.

Solvent Selection and Preparation
  • Recommended Solvents: For creating a stock solution, use only anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Solvent Quality: Use a fresh, unopened bottle of anhydrous solvent or a properly stored bottle from a solvent purification system. Causality: Protic solvents (e.g., ethanol, methanol, water) contain hydroxyl groups that can directly react with and consume the TFP ester. Standard-grade solvents can contain significant amounts of dissolved water that will hydrolyze the reagent.

Storage of Stock Solutions

Storing TFP-PEG13-DSPE in solution is not recommended for long periods. If necessary:

  • Aliquot: Prepare small, single-use aliquots of the stock solution. This prevents the need for repeated warming and cooling of the entire stock and minimizes the introduction of atmospheric moisture into the main vial during each use.

  • Storage Temperature: Store aliquots at -20°C or -80°C.

  • Shelf-Life in Solution: Even when stored frozen in an anhydrous aprotic solvent, the shelf-life is significantly reduced. It is advisable to use the solution within 1-2 weeks for best results. Do not store in aqueous buffers. Aqueous reaction mixtures for conjugation should be prepared immediately before use.

Start Start: Retrieve Solid Reagent from -20°C Storage Equilibrate 1. Equilibrate to Room Temp in Desiccator (30-60 min) Start->Equilibrate Weigh 2. Weigh Powder Rapidly (or in glove box) Equilibrate->Weigh Dissolve 3. Dissolve in Anhydrous Aprotic Solvent (DMSO/DMF) Weigh->Dissolve Vortex 4. Vortex to Ensure Complete Dissolution Dissolve->Vortex Aliquot 5. Create Single-Use Aliquots Vortex->Aliquot Store 6. Store Aliquots at -20°C / -80°C Aliquot->Store Use 7. Use Immediately for Conjugation (pH 7.2 - 8.5) Store->Use Thaw one aliquot for immediate use

Caption: Recommended workflow for handling TFP-PEG13-DSPE.

Self-Validating Protocols: How to Verify Reagent Activity

Before committing valuable ligands or beginning large-scale nanoparticle formulations, it is prudent to verify the activity of a TFP-PEG13-DSPE stock, especially if it has been stored for an extended period.

Experimental Protocol: Small-Scale Test Conjugation

This protocol provides a definitive functional check of the reagent's ability to form an amide bond.

  • Materials:

    • TFP-PEG13-DSPE solution in anhydrous DMSO (e.g., 10 mM).

    • A simple primary amine, such as benzylamine, in DMSO (e.g., 100 mM).

    • Reaction Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 8.0-8.5.

    • Quenching Solution: 1 M Tris-HCl or glycine, pH 8.

    • Analytical System: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Procedure:

    • Prepare the reaction mixture: In a microcentrifuge tube, add the reaction buffer.

    • Add the TFP-PEG13-DSPE stock solution to the buffer to a final concentration of ~1 mM.

    • Initiate the reaction by adding the benzylamine stock to a final concentration of ~5-10 mM (a molar excess).

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • (Optional) Quench any remaining active ester by adding a small volume of quenching solution.

    • Analyze the reaction mixture by LC-MS or HPLC.

  • Expected Results & Interpretation:

    • Active Reagent: The primary peak in the chromatogram should correspond to the molecular weight of the conjugated product (DSPE-PEG13-NH-benzyl). A small peak for the hydrolyzed DSPE-PEG13-COOH may also be present.

    • Inactive (Hydrolyzed) Reagent: The major peak will correspond to the molecular weight of DSPE-PEG13-COOH, with little to no product peak observed. This indicates the TFP ester was hydrolyzed prior to the experiment.

Conclusion

TFP-PEG13-DSPE is a high-performance reagent that enables the creation of sophisticated, targeted drug delivery vehicles. Its utility is directly tied to the chemical integrity of its reactive TFP ester. By understanding the fundamental degradation pathways—primarily hydrolysis—and implementing rigorous storage and handling protocols, researchers can ensure the reagent's functionality and achieve reproducible, high-quality results. The core principles are simple but non-negotiable: keep the solid reagent cold, dry, and protected from light. For solutions, work quickly with anhydrous solvents and avoid storage whenever possible. These practices will maximize the shelf-life of this valuable reagent and underpin the success of subsequent bioconjugation and nanoparticle formulation experiments.

References

  • A Guide for the Cold Storage and Stability of Lipid Nanoparticles . K2 Scientific. (2023-12-14). Available from: [Link]

  • Ball, R.L., Bajaj, P., & Whitehead, K.A. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization . International Journal of Nanomedicine, 12, 305–315. Available from: [Link]

  • DSPE-PEG-TFP . AxisPharm. Available from: [Link]

  • A complete guide to understanding Lipid nanoparticles (LNP) . Inside Therapeutics. (2026-01-22). Available from: [Link]

  • Lokugamage, M.P., et al. (2022). Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines . Journal of Controlled Release, 353, 54-62. Available from: [Link]

  • How is Lipid Nanoparticle Stability Maintained in Storage? . Helix Biotech. (2024-09-17). Available from: [Link]

  • A General Guide to Lipid Nanoparticles . Beckman Coulter. (2024). Available from: [Link]

  • DSPE-PEG: a distinctive component in drug delivery system . PubMed. Available from: [Link]

  • Akum, F. & La-Beck, N.M. (2015). Shape and Phase Transitions in a PEGylated Phospholipid System . PMC. Available from: [Link]

  • John, V.T., et al. (2009). Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles . Langmuir, 25(13), 7279–7286. Available from: [Link]

  • Introduction to Lipid Nanoparticle: LNP Formulation Design and Preparation . PreciGenome. Available from: [Link]

  • Siwawannapong, K., et al. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution . New Journal of Chemistry. Available from: [Link]

  • DSPE-PEG: A distinctive component in drug delivery system | Request PDF . ResearchGate. (2025-08-05). Available from: [Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols . MDPI. Available from: [Link]

  • DSPE-PEG(2000) Amine . Avanti Polar Lipids. Available from: [Link]

  • Zhang, H., et al. (2016). Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery . Journal of Controlled Release, 244, 53-71. Available from: [Link]

  • Tibbitt, M.W., et al. (2012). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers . Journal of Biomedical Materials Research Part A, 100A(7), 1848-1854. Available from: [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils . USDA ARS. Available from: [Link]

  • Hydrolysis of esters . Chemguide. Available from: [Link]

  • DSPE-PEG13-TFP ester . Immunomart. Available from: [Link]

Sources

Methodological & Application

Protocol for conjugating antibodies to Tfp-peg13-dspe liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A-008

Abstract

This document provides a comprehensive, field-tested guide for the covalent conjugation of antibodies to pre-formed liposomes functionalized with 2,3,5,6-Tetrafluorophenyl (TFP) ester-terminated polyethylene glycol (PEG)-distearoylphosphatidylethanolamine (DSPE). We detail a robust, two-stage methodology encompassing the post-insertion of TFP-PEG-DSPE into existing liposomes followed by the covalent attachment of antibodies. This protocol is designed for researchers, scientists, and drug development professionals seeking to create targeted immunoliposomes for applications in drug delivery, diagnostics, and cellular imaging. The guide explains the critical chemical principles, provides step-by-step experimental procedures, and outlines essential characterization and validation assays to ensure the creation of reproducible, high-quality antibody-liposome conjugates.

Introduction: The Rationale for TFP-Ester Chemistry in Immunoliposome Development

The creation of immunoliposomes—liposomes decorated with antibodies—is a cornerstone of targeted nanomedicine. This targeting modality leverages the high specificity of antibodies to direct therapeutic or diagnostic payloads encapsulated within the liposome to specific cell types, thereby increasing efficacy and reducing off-target effects. The choice of conjugation chemistry is paramount to the success of this endeavor.

While various chemistries exist, the use of TFP esters for coupling to primary amines (e.g., lysine residues) on antibodies offers distinct advantages. TFP esters are highly reactive acylating agents that form stable, covalent amide bonds. Critically, they exhibit greater resistance to spontaneous hydrolysis in aqueous environments compared to their more common N-hydroxysuccinimide (NHS) ester counterparts.[1] This enhanced stability provides a wider and more flexible reaction window, leading to more consistent and efficient conjugation outcomes.[1]

This protocol utilizes a "post-insertion" method, a well-established technique where DSPE-PEG-TFP micelles are incubated with pre-formed liposomes.[2][3][4] The DSPE lipid anchor spontaneously inserts into the outer leaflet of the liposome bilayer, exposing the reactive TFP ester at the distal end of the flexible PEG chain for subsequent antibody conjugation.[2]

Principle of the Method

The overall process is a sequential, two-part strategy designed to maximize control and efficiency.

  • Stage 1: Liposome Functionalization via Post-Insertion. Pre-formed, payload-containing liposomes are incubated with micelles composed of DSPE-PEG-TFP. The hydrophobic DSPE anchor drives the insertion of the functionalized lipid into the liposome's outer bilayer, resulting in a liposome surface decorated with reactive TFP esters.

  • Stage 2: Antibody Conjugation. An antibody solution is added to the TFP-functionalized liposomes. The primary amine groups on the antibody (predominantly the ε-amino group of lysine residues) act as nucleophiles, attacking the electrophilic carbonyl carbon of the TFP ester. This reaction displaces the tetrafluorophenyl leaving group and forms a stable, covalent amide bond, securely tethering the antibody to the liposome surface.

This entire workflow is designed to be self-validating through a series of in-process controls and final characterization steps.

G cluster_0 Stage 1: Liposome Functionalization cluster_1 Stage 2: Antibody Conjugation cluster_2 Stage 3: Purification & Analysis Liposome Pre-formed Liposome Incubate Incubate at 60°C Liposome->Incubate Micelle DSPE-PEG-TFP Micelles Micelle->Incubate TFP_Lipo TFP-Functionalized Liposome Incubate->TFP_Lipo React React at RT TFP_Lipo->React Antibody Antibody Solution (pH 8.5) Antibody->React Quench Quench Reaction React->Quench Crude_Conj Crude Conjugate Quench->Crude_Conj Purify Purify (SEC) Crude_Conj->Purify Final_Product Immunoliposome Purify->Final_Product Characterize Characterize (DLS, Assays) Final_Product->Characterize

Figure 1. Overall experimental workflow.

Materials and Reagents

Lipids and Reagents
ReagentRecommended SupplierCatalog No.Comments
Primary Phospholipid (e.g., HSPC)Avanti Polar Lipids850365Hydrogenated Soy PC
CholesterolAvanti Polar Lipids700000
DSPE-PEG(2000)Avanti Polar Lipids880120For non-functionalized liposomes
DSPE-PEG(2000)-TFPAvanti Polar Lipids880201Reactive lipid for conjugation
Monoclonal Antibody (mAb)User-defined-Must be in an amine-free buffer
Sepharose® CL-4BSigma-AldrichCL4B200For Size Exclusion Chromatography
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)Sigma-AldrichH3375Buffer component
Sodium Chloride (NaCl)Sigma-AldrichS9888
HydroxylamineSigma-Aldrich55450Quenching reagent
Bicinchoninic Acid (BCA) Protein Assay KitThermo Fisher Scientific23225For protein quantification
Ammonium FerrothiocyanateSigma-Aldrich221988For phospholipid quantification
Buffer Preparation
  • HBS (HEPES Buffered Saline), pH 7.4: 20 mM HEPES, 150 mM NaCl in ultrapure water. Filter sterilize.

  • Conjugation Buffer, pH 8.5: 20 mM HEPES, 150 mM NaCl. Adjust pH to 8.5 with 1 M NaOH. Prepare fresh. Do not use Tris or other amine-containing buffers.[5]

  • Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5. Prepare fresh.[6]

Detailed Experimental Protocol

This protocol is divided into four core modules: Liposome Preparation, Post-Insertion Functionalization, Antibody Conjugation, and Purification.

Module 1: Preparation of Base Liposomes (Example: 100 nm LUVs)

This module describes the preparation of liposomes by the thin-film hydration and extrusion method.[7]

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired lipids. A typical formulation for stable liposomes is HSPC:Cholesterol:DSPE-PEG(2000) at a molar ratio of 55:40:5.

    • Dissolve the lipids in a sufficient volume of chloroform or a chloroform/methanol mixture.

    • Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature (T_c) of the lipids (e.g., 60-65°C for HSPC).

    • Continue evaporation under high vacuum for at least 2 hours to form a thin, dry lipid film.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., HBS, pH 7.4) to form multilamellar vesicles (MLVs). The buffer should be pre-heated to above the T_c.

    • Vortex the flask for 5-10 minutes until all the lipid film is suspended.

  • Extrusion (Size Reduction):

    • Assemble a mini-extruder with polycarbonate membranes of the desired pore size (e.g., start with 400 nm, then 200 nm, and finally 100 nm).

    • Equilibrate the extruder and the MLV suspension to a temperature above the T_c.

    • Pass the MLV suspension through the extruder assembly 11-21 times for each membrane size. This will produce large unilamellar vesicles (LUVs) with a defined size distribution.

    • The resulting liposome solution can be stored at 4°C.

Module 2: Post-Insertion of DSPE-PEG-TFP

This module functionalizes the surface of the pre-formed liposomes.

  • Prepare DSPE-PEG-TFP Micelles:

    • Based on the total lipid concentration of your pre-formed liposomes (determined via a phospholipid assay like the Stewart assay), calculate the amount of DSPE-PEG-TFP needed to achieve the desired molar percentage (typically 1-5 mol%).

    • Dissolve the calculated amount of DSPE-PEG-TFP in HBS (pH 7.4) to form a clear micellar solution. Gentle warming may be required.

  • Incubation:

    • Add the DSPE-PEG-TFP micellar solution to the pre-formed liposome suspension.

    • Incubate the mixture for 1 hour at a temperature above the T_c of the lipids (e.g., 60°C).[8] This temperature facilitates the insertion of the DSPE anchor into the liposome bilayer.[9]

    • Allow the solution to cool to room temperature. The liposomes are now functionalized and ready for conjugation.

Module 3: Covalent Antibody Conjugation

This is the core reaction step where the antibody is attached to the liposome surface.

  • Buffer Exchange (Antibody):

    • Ensure the antibody is in an amine-free buffer. If it is in a buffer containing Tris or glycine, it must be exchanged into the Conjugation Buffer (pH 8.5) using a desalting column or dialysis.

    • The final antibody concentration should ideally be 1-5 mg/mL.

  • Conjugation Reaction:

    • Expert Insight: The pH of this reaction is a critical balance. The deprotonated primary amine is the nucleophilic species. A pH of 8.0-9.0 favors amine deprotonation, accelerating the desired aminolysis reaction.[5][10] However, higher pH also accelerates the competing hydrolysis of the TFP ester.[1][11][12] We find pH 8.5 provides an optimal balance for efficient conjugation while minimizing hydrolysis.

    • Add the pH-adjusted antibody solution to the TFP-functionalized liposomes. The molar ratio of antibody to reactive lipid is a key parameter to optimize. A starting point is a 1:20 to 1:50 molar ratio (Antibody:TFP-PEG-DSPE).

    • Incubate the reaction for 4-6 hours at room temperature with gentle, end-over-end mixing. Avoid vigorous vortexing, which can disrupt liposomes.

  • Quenching:

    • To cap any unreacted TFP esters and prevent non-specific reactions, add the Quenching Buffer (1.5 M hydroxylamine, pH 8.5) to a final concentration of 50-100 mM.[6]

    • Incubate for 30 minutes at room temperature.

Figure 2. TFP-ester amine coupling reaction.

Module 4: Purification of Immunoliposomes

Purification is essential to remove unconjugated antibody and quenching reagents. Size Exclusion Chromatography (SEC) is the method of choice.[13][14]

  • Column Preparation:

    • Pack a column with Sepharose® CL-4B and equilibrate with HBS (pH 7.4). The column size should be appropriate for the sample volume (e.g., a 10 mL column for a 1 mL sample).

    • Trustworthiness Insight: Pre-saturating the column by running a sample of unconjugated liposomes can prevent loss of the antibody-conjugated product on the column matrix.[14]

  • Chromatography:

    • Carefully load the crude immunoliposome solution onto the top of the column.

    • Elute with HBS (pH 7.4) and collect fractions.

    • The immunoliposomes, being large, will elute first in the void volume. The smaller, unconjugated antibody molecules will elute in later fractions.

  • Fraction Analysis:

    • Monitor the fractions using a UV-Vis spectrophotometer. Liposomes cause scattering and will show a broad absorbance at ~400 nm. Protein absorbance is measured at 280 nm.

    • The first peak, showing absorbance at both 400 nm and 280 nm, contains the purified immunoliposomes. The second peak, absorbing only at 280 nm, contains the free antibody.

    • Pool the fractions corresponding to the first peak.

Characterization and Quality Control

A self-validating protocol requires rigorous characterization of the final product.

Physicochemical Characterization
ParameterMethodPrincipleExpected Outcome
Size & Polydispersity Dynamic Light Scattering (DLS)Measures hydrodynamic diameter based on Brownian motion.A slight increase in diameter (e.g., 10-20 nm) post-conjugation compared to base liposomes.[15] Polydispersity Index (PDI) should be < 0.2.
Surface Charge Zeta Potential MeasurementMeasures the magnitude of the electrostatic charge at the particle's shear plane.A shift in zeta potential towards the isoelectric point of the antibody, confirming its presence on the surface.
Quantification of Conjugation

The efficiency of the conjugation must be quantified to ensure batch-to-batch consistency. This requires quantifying both the lipid and the protein content in the purified immunoliposome sample.

Step 1: Quantify Phospholipid Content using the Stewart Assay The Stewart assay is a colorimetric method for phospholipid quantification that is not interfered by phosphate buffers.[16] It relies on the formation of a complex between phospholipids and ammonium ferrothiocyanate, which is then extracted into an organic phase for measurement.[16][17][18][19]

  • Prepare a standard curve using a known concentration of the primary phospholipid.

  • Mix the immunoliposome sample with chloroform and the ferrothiocyanate reagent.

  • Vortex and centrifuge to separate the phases.

  • Measure the absorbance of the lower chloroform layer at 485 nm.

  • Calculate the lipid concentration based on the standard curve.

Step 2: Quantify Protein Content using the Micro BCA Assay The Bicinchoninic acid (BCA) assay measures the total protein concentration.[20][21] Peptide bonds in the protein reduce Cu²⁺ to Cu¹⁺, which then forms a purple complex with BCA, absorbing at 562 nm.[21][22]

  • Expert Insight: Lipids can interfere with the BCA assay.[22][23] To mitigate this, it is crucial to disrupt the liposomes first. Add a detergent like 1% Triton™ X-100 to both the samples and the standards to ensure an identical matrix.

  • Prepare a standard curve using the same antibody being conjugated.

  • Add the BCA working reagent to the detergent-disrupted samples and standards.

  • Incubate at 37-60°C.

  • Measure the absorbance at 562 nm.

  • Calculate the protein concentration from the standard curve.

Step 3: Calculate Conjugation Efficiency Using the data from the two assays, key metrics can be calculated:

  • Conjugation Efficiency (%): (Mass of conjugated antibody / Initial mass of antibody added) x 100

  • Antibodies per Liposome: This requires estimating the number of liposomes, which can be derived from the total lipid concentration and the average liposome size.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Conjugation Efficiency - Inactive TFP ester (hydrolyzed). - Incorrect reaction pH. - Antibody in amine-containing buffer. - Steric hindrance.- Use fresh DSPE-PEG-TFP. - Prepare fresh conjugation buffer and verify pH is 8.5. - Ensure complete buffer exchange of the antibody. - Consider using a longer PEG spacer (e.g., PEG3400).
Liposome Aggregation - Insufficient PEGylation. - High antibody concentration causing cross-linking. - Incorrect ionic strength.- Ensure at least 5 mol% total PEG-lipid. - Optimize (reduce) the antibody:liposome ratio. - Ensure buffer contains ≥150 mM NaCl.
High Polydispersity (PDI > 0.3) - Incomplete extrusion. - Aggregation during conjugation. - Instability of the lipid formulation.- Increase the number of extrusion cycles. - See "Liposome Aggregation" solutions. - Ensure cholesterol content is sufficient (~40 mol%).

References

  • Crosby, J. R., & Kadam, S. (2012). Technical Note. ResearchGate. Retrieved from [Link]

  • Encapsula NanoSciences. (2015, January 20). Immunoliposomes: How to conjugate antibodies to liposomes [Video]. YouTube. [Link]

  • Kim, J. S., et al. (2021). Rapid modification of antibodies on the surface of liposomes composed of high-affinity protein A-conjugated phospholipid for selective drug delivery. National Institutes of Health. Retrieved from [Link]

  • Kumar, P., & Singh, S. (2018). Quantitation of the Monoclonal Antibody Conjugated to Nanosomes. Bio-protocol. Retrieved from [Link]

  • Stewart, J. C. M. (1980). Colorimetric determination of phospholipids with ammonium ferrothiocyanate. Analytical Biochemistry, 104(1), 10-14.
  • Torchilin, V. P. (n.d.). Antibody Conjugation Methods for Active Targeting of Liposomes. Methods in Molecular Biology.
  • Woodman, R. H., et al. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. Retrieved from [Link]

  • Wye, K. H. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. PubMed. Retrieved from [Link]

  • Xing, H., & Hwang, K. (2015). The Post-insertion Method for the Preparation of PEGylated Liposomes. PubMed. Retrieved from [Link]

  • Zhang, H. (2019). Construction and characterization of immunoliposomes targeting fibroblast growth factor receptor 3. PubMed Central. Retrieved from [Link]

  • Zumbuehl, A. (2014). Nonphospholipid fluid liposomes with switchable photocontrolled release. PubMed. Retrieved from [Link]

  • van der Veen, J. N., et al. (2016). Simple and rapid quantification of phospholipids for supramolecular membrane transport assays. RSC Publishing. Retrieved from [Link]

  • Webb, C., et al. (2019). Comparative Analysis of Protein Quantification Methods for the Rapid Determination of Protein Loading in Liposomal Formulations. PubMed Central. Retrieved from [Link]

  • Tansi, F. L., et al. (2015). Fluorescence-quenching of a Liposomal-encapsulated Near-infrared Fluorophore as a Tool for In Vivo Optical Imaging. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). The Post-insertion Method for the Preparation of PEGylated Liposomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Retrieved from [Link]

  • Encapsula NanoSciences Blog. (2009). The Stewart Assay. Retrieved from [Link]

  • Dehigaspitiya, D. C., & Joyce, P. (2017). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Protein quantification in Liposomes?. Retrieved from [Link]

  • ResearchGate. (n.d.). I have been trying to carry out a Stewart assay to quantify phospholipids in my sample. Is this assay time dependent?. Retrieved from [Link]

  • Pean, E., et al. (2015). Liposome retention in size exclusion chromatography. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Retrieved from [Link]

  • nanoComposix. (n.d.). Experiment #2 - Reaction Buffer Screen. Retrieved from [Link]

  • PubMed. (2015). Fluorescence-quenching of a liposomal-encapsulated near-infrared fluorophore as a tool for in vivo optical imaging. Retrieved from [Link]

  • PubMed. (2023). Preparation and Characterization of Trastuzumab Fab-Conjugated Liposomes (Immunoliposomes). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • PubMed Central. (2022). Microfluidic Post-Insertion Method for the Efficient Preparation of PEGylated Liposomes Using High Functionality and Quality Lipids. Retrieved from [Link]

  • PubMed Central. (2020). Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes. Retrieved from [Link]

  • MDPI. (2021). Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). Retrieved from [Link]

  • PubMed. (2014). Nonphospholipid fluid liposomes with switchable photocontrolled release. Retrieved from [Link]

  • ScienceDirect. (n.d.). Examples of methods used to quantify protein loading in liposomal formulations. Retrieved from [Link]

  • MDPI. (2023). Operating Parameters Optimization for the Production of Liposomes Loaded with Antibodies Using a Supercritical Fluid-Assisted Process. Retrieved from [Link]

  • Preprints.org. (n.d.). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, October 22). Converting Esters to Amides: "Aminolysis" [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). PEG‐Lipid Post Insertion into Drug Delivery Liposomes Quantified at the Single Liposome Level. Retrieved from [Link]

  • PubMed Central. (2017). Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro. Retrieved from [Link]

  • QB3 Berkeley. (n.d.). Protein Quantification: BCA Assay. Retrieved from [Link]

  • PubMed Central. (2024). Strategies for Non-Covalent Attachment of Antibodies to PEGylated Nanoparticles for Targeted Drug Delivery. Retrieved from [Link]

Sources

Application Note: Post-Insertion of Tfp-PEG13-DSPE into Preformed Liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the methodology for the post-insertion of Tfp-PEG13-DSPE (2,3,5,6-tetrafluorophenyl-PEG13-distearoylphosphatidylethanolamine) into preformed, drug-loaded liposomes. Unlike traditional co-formulation, post-insertion allows for the surface modification of liposomes after drug loading, preventing the degradation of sensitive targeting ligands (e.g., antibodies, peptides) during harsh loading procedures (e.g., ammonium sulfate gradients).

This protocol leverages the unique chemical stability of the Tfp ester over the traditional NHS ester.[1][2][3] Tfp esters exhibit superior hydrolytic stability in aqueous environments while maintaining high reactivity toward primary amines, making them the superior choice for the aqueous-based post-insertion workflow.

Technical Background & Mechanism

The Post-Insertion Mechanism

The post-insertion technique relies on the thermodynamic equilibration of amphiphilic molecules. When PEG-lipid micelles are incubated with preformed liposomes near the phase transition temperature (


) of the lipid bilayer, the PEG-lipids spontaneously transfer from the high-curvature micelles to the lower-curvature outer leaflet of the liposome bilayer. This process is driven by the hydrophobic effect and the relief of curvature strain in the micelles.
Why Tfp-PEG13-DSPE?
  • Tfp vs. NHS: In aqueous buffers required for liposome stability, NHS esters hydrolyze rapidly (

    
     minutes to hours depending on pH). Tfp esters are significantly more hydrophobic and stable (
    
    
    
    hours to days at neutral pH), allowing them to survive the insertion incubation period before ligand addition.
  • PEG13 Linker: The discrete PEG13 spacer (

    
     5 nm) provides a precise distance for ligand display, reducing steric hindrance without the "shrouding" effect seen with longer polymer chains (e.g., PEG2000), which can sometimes mask the ligand from its receptor.
    
Mechanistic Diagram

The following diagram illustrates the thermodynamic transfer of Tfp-PEG-DSPE from micelles to the liposomal outer leaflet.

PostInsertionMechanism Micelle Tfp-PEG-DSPE Micelles Transition Incubation (T > Tm) Micelle->Transition Desorption Liposome Preformed Liposome Liposome->Transition Acceptor Result Functionalized Liposome (Tfp-Active) Transition->Result Hydrophobic Insertion

Figure 1: Kinetic transfer of Tfp-PEG-DSPE from micelles to the outer leaflet of preformed liposomes driven by hydrophobic interaction.

Materials & Equipment

Reagents
  • Preformed Liposomes: e.g., HSPC/Cholesterol/mPEG2000-DSPE (55:40:5 mol%), drug-loaded. Total lipid conc: 10–20 mM.

  • Tfp-PEG13-DSPE: (MW

    
     1500 Da). Store at -20°C under argon.
    
  • Targeting Ligand: Protein/Antibody/Peptide with accessible primary amines (Lysine or N-terminus).

  • Insertion Buffer (pH 6.0): 10 mM MES, 140 mM NaCl. Crucial: Slightly acidic pH preserves Tfp ester stability during heating.

  • Conjugation Buffer (pH 8.0): 100 mM Sodium Borate or HEPES, 140 mM NaCl.

  • Quenching Buffer: 1 M Glycine or Tris (pH 8.0).

Equipment
  • Thermostatic water bath or heating block.

  • Amicon Ultra Centrifugal Filters (100k MWCO) or Size Exclusion Chromatography (Sepharose CL-4B).

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Experimental Protocol

Phase 1: Preparation of Tfp-PEG13-DSPE Micelles

Note: Tfp esters are moisture sensitive. Allow the vial to equilibrate to room temperature before opening.

  • Weigh Tfp-PEG13-DSPE powder.

  • Dissolve in Insertion Buffer (pH 6.0) to a concentration of 10 mg/mL.

    • Critical: Vortex vigorously or sonicate for 30 seconds to ensure clear micelle formation.

    • Why pH 6.0? At this pH, the hydrolysis rate of Tfp is minimal, but the lipid remains soluble.

Phase 2: Post-Insertion (The "Click-in" Step)
  • Equilibration: Pre-heat the preformed liposome suspension and the Tfp-micelle solution to the insertion temperature.

    • For HSPC/Chol liposomes: 60°C .[4]

    • For POPC/Chol liposomes: 37°C .

  • Mixing: Add the Tfp-micelle solution to the liposome suspension.

    • Target Ratio: Typically 0.5 to 2.0 mol% of total liposomal lipid.

    • Calculation: If you have 1 mL of liposomes at 20 mM (20 µmol lipid), adding 1 mol% Tfp-lipid requires 0.2 µmol.

  • Incubation: Incubate at the target temperature for 30 minutes with gentle agitation.

  • Cooling: Immediately cool the mixture to Room Temperature (RT) or 4°C to "lock" the lipids in place.

Phase 3: Ligand Conjugation (The "Targeting" Step)

Now that the reactive linker is inserted, we activate the conjugation by shifting pH.

  • pH Adjustment: Adjust the reaction mixture to pH 7.8 – 8.2.

    • Method: Add 10% volume of 1M HEPES or Borate buffer (pH 8.5).

    • Why? Primary amine nucleophilicity increases drastically above pH 7.5.

  • Ligand Addition: Immediately add the ligand (Antibody/Peptide).

    • Ratio: Use a 1.5x to 3x molar excess of Ligand relative to Tfp-lipid to ensure maximum surface coverage.

  • Reaction: Incubate at RT for 2–4 hours or 4°C overnight.

  • Quenching: Add Glycine (final conc. 50 mM) to quench unreacted Tfp esters. Incubate for 15 mins.

Phase 4: Purification

Remove unreacted ligand and micelles.

  • Method: Use Dialysis (300k MWCO for antibodies) or Size Exclusion Chromatography (Sepharose CL-4B).

  • Elution: Collect the liposome fraction (void volume in SEC).

Workflow Visualization

Workflow Start Start: Preformed Liposomes (Drug Loaded) Insertion Post-Insertion Step (60°C, 30 min, pH 6.0) Start->Insertion PrepMicelle Prep Tfp-Micelles (pH 6.0, MES Buffer) PrepMicelle->Insertion Cooling Cool to RT (Lock Bilayer) Insertion->Cooling pHShift pH Shift to 8.0 (Activate Amines) Cooling->pHShift Critical Step Conjugation Add Ligand & Incubate (2-4 hrs, RT) pHShift->Conjugation Purify Purification (SEC or Dialysis) Conjugation->Purify

Figure 2: Step-by-step workflow emphasizing the pH shift strategy to preserve Tfp reactivity.

Quality Control & Data Analysis

Quantitative Validation

After purification, characterize the final construct.

ParameterMethodExpected Outcome
Lipid Recovery HPLC (ELSD/CAD) or Stewart Assay> 80% recovery of total lipid.
Ligand Conjugation BCA Assay or Coomassie (if protein)30–50 µg ligand / µmol lipid (typical).
Size / PDI Dynamic Light Scattering (DLS)Size increase of 5–10 nm; PDI < 0.2.
Zeta Potential Electrophoretic Light ScatteringShift toward neutral/negative (depending on ligand pI).
Troubleshooting Guide
  • Issue: Low Ligand Coupling Efficiency.

    • Cause: Tfp hydrolysis during the insertion step.

    • Solution: Lower insertion temperature if possible, or strictly maintain pH < 6.5 during insertion. Ensure buffers are free of primary amines (No Tris during conjugation!).

  • Issue: Liposome Leakage.

    • Cause: Insertion temperature too high or ethanol content in micelle stock.

    • Solution: Use aqueous micelle prep (no organic solvents). Ensure insertion temp is exactly at

      
      , not excessively higher.
      

References

  • Emam, S. E., et al. (2023).[5] The Post-insertion Method for the Preparation of PEGylated Liposomes.[4][5][6][7][8][9][10] Methods in Molecular Biology.[5][9]

  • BenchChem. (2025).[3] An In-depth Technical Guide to TFP and NHS Ester Reactivity in Bioconjugation.

  • AxisPharm. DSPE-PEG-TFP Product Information and Chemical Properties.

  • Moreira, J. N., et al. (2002). Use of the post-insertion technique to insert peptide ligands into pre-formed stealth liposomes.[7][9] Pharmaceutical Research.[9][11]

  • Ishida, T., et al. (1999).[9] A combinatorial approach to producing sterically stabilized (Stealth) immunoliposomal drugs.[9] FEBS Letters.[9]

Sources

Application Notes and Protocols for the Synthesis of Immunoliposomes Using TFP-PEG13-DSPE Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Precision Targeting in Nanomedicine

Immunoliposomes represent a cornerstone of targeted drug delivery, merging the biocompatibility and payload capacity of liposomal vesicles with the high specificity of monoclonal antibodies.[] These constructs are engineered to navigate the biological milieu and selectively bind to antigens overexpressed on the surface of target cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.[2][3] The key to their function lies in the stable and oriented conjugation of antibodies to the liposome surface.

This guide details the synthesis of immunoliposomes utilizing a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[tetrafluorophenyl-poly(ethylene glycol)] (TFP-PEG13-DSPE) linker. This heterobifunctional linker is comprised of three critical components:

  • DSPE (Distearoylphosphatidylethanolamine): A phospholipid anchor that integrates into the liposome's lipid bilayer through hydrophobic interactions, ensuring stable incorporation.[4][5]

  • PEG (Polyethylene Glycol): A hydrophilic polymer that extends from the liposome surface, creating a steric barrier. This "stealth" characteristic reduces opsonization and subsequent clearance by the mononuclear phagocyte system, prolonging circulation time.[][5]

  • TFP (Tetrafluorophenyl) Ester: A highly reactive terminal group for bioconjugation. TFP esters react efficiently with primary amines (e.g., the ε-amino group of lysine residues on antibodies) to form stable amide bonds.[6] Notably, TFP esters exhibit greater hydrolytic stability in aqueous solutions compared to their more common N-hydroxysuccinimide (NHS) counterparts, offering a wider reaction window and potentially higher conjugation efficiencies.[7][8]

This protocol will focus on the post-insertion technique , a robust method where the antibody-PEG-DSPE conjugate is first synthesized and then "inserted" into a pre-formed, drug-loaded liposome.[9] This approach is advantageous as it protects the antibody from the potentially harsh conditions of liposome formation (e.g., organic solvents, high-pressure extrusion), thus preserving its biological activity.[9][10]

Chemical Principle of Conjugation

The core of this methodology is the nucleophilic acyl substitution reaction between the TFP-activated carboxyl group at the distal end of the PEG chain and a primary amine on the antibody. The unprotonated amine acts as a nucleophile, attacking the carbonyl carbon of the TFP ester. This forms a tetrahedral intermediate which then collapses, releasing the stable tetrafluorophenol leaving group and forming a covalent, stable amide bond.[6] This reaction is chemoselective for primary amines under physiological to slightly alkaline pH conditions (pH 7.2-9.0).[11]

G cluster_liposome Liposome Preparation cluster_conjugation Conjugation & Insertion cluster_purification Purification & Analysis A 1. Dissolve Lipids (HSPC, Chol, mPEG-DSPE) in Chloroform B 2. Create Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film (Forms MLVs) B->C D 4. Extrude (100 nm) (Forms LUVs) C->D G 7. Incubate Micelles with LUVs at 60°C D->G Pre-formed Liposomes E 5. React Antibody with TFP-PEG13-DSPE (pH 8.0-8.5) F 6. Form Antibody-PEG-DSPE Micelles E->F F->G H 8. Post-Insertion Occurs G->H I 9. Purify via SEC (Size Exclusion) H->I Crude Immunoliposomes J 10. Characterize (Size, Zeta, Conjugation) I->J K 11. Sterile Filter & Store (4°C) J->K Final Final Immunoliposome Product K->Final

Sources

Application Note: Targeted pH-Sensitive Liposomes using Tfp-PEG13-DSPE

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for formulating pH-sensitive liposomes incorporating Tfp-PEG13-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)13-2,2,2-trifluoroethyl ester]).

This system combines active targeting (via the Tfp-reactive handle) with endosomal escape capabilities (via the pH-sensitive lipid base), utilizing a short PEG13 spacer to ensure close ligand-receptor proximity.

Introduction & Mechanistic Rationale

The System Components
  • pH-Sensitive Base (DOPE/CHEMS): The core formulation relies on DOPE (Dioleoylphosphatidylethanolamine), a fusogenic lipid that forms a non-bilayer hexagonal II phase (

    
    ) in isolation. It is stabilized into a bilayer at neutral pH by CHEMS  (Cholesteryl hemisuccinate). In the acidic endosome (pH < 5.5), CHEMS protonates, losing its stabilizing charge. This triggers DOPE to revert to the 
    
    
    
    phase, fusing with the endosomal membrane and releasing the cargo into the cytosol.
  • The Linker (Tfp-PEG13-DSPE):

    • Tfp (Tetrafluorophenyl) Ester: An amine-reactive moiety superior to NHS esters due to higher hydrolytic stability, allowing for more robust processing in aqueous buffers before ligand addition.

    • PEG13 Spacer: A short polyethylene glycol tether (~600 Da). Unlike long "Stealth" PEGs (PEG2000+), this short spacer keeps the targeting ligand (e.g., antibody fragment, peptide) close to the liposome surface. This is critical for fusogenic liposomes; if the ligand is too far out, the liposome may bind the target cell but fail to fuse effectively because the membrane is held at a distance.

Mechanism of Action

The Tfp-PEG13-DSPE anchors a targeting ligand (e.g., anti-HER2, Transferrin) to the liposome. Upon binding to the target cell, the liposome is internalized via receptor-mediated endocytosis. The drop in pH within the endosome triggers the DOPE/CHEMS destabilization.

G cluster_0 Formulation Stage cluster_1 Conjugation Stage cluster_2 Biological Action Lipids Lipid Film (DOPE/CHEMS/Tfp-PEG13-DSPE) Hydration Hydration (pH 6.0, Non-amine buffer) Lipids->Hydration Lipo_Reactive Reactive Liposome (Surface Tfp exposed) Hydration->Lipo_Reactive Reaction Conjugation (pH 7.5 - 8.0) Lipo_Reactive->Reaction Add Ligand Ligand Targeting Ligand (Primary Amine -NH2) Ligand->Reaction Purification Purification (Dialysis/Column) Reaction->Purification Binding Receptor Binding (Cell Surface) Purification->Binding Endocytosis Endocytosis (pH 7.4 -> 5.0) Binding->Endocytosis Fusion Endosomal Escape (DOPE Hexagonal Phase) Endocytosis->Fusion Release Cytosolic Release Fusion->Release

Figure 1: Workflow from lipid film hydration to cytosolic drug release. The Tfp ester stability allows it to survive the initial hydration step if pH is controlled.

Materials & Equipment

Reagents
ComponentFunctionRecommended Source/Grade
DOPE Fusogenic Lipid1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (>99%)
CHEMS pH-Titratable StabilizerCholesteryl Hemisuccinate
Tfp-PEG13-DSPE Reactive LinkerBroadPharm / AxisPharm (Store at -20°C, desiccated)
Targeting Ligand Homing MoietyAntibody, Fab' fragment, or Peptide (Must have free -NH2)
MES Buffer Hydration Buffer2-(N-morpholino)ethanesulfonic acid (Non-amine)
HEPES Buffer Conjugation Buffer4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (Non-amine)

Critical Note on Buffers: Never use Tris, Glycine, or Ammonium salts during the conjugation step. These contain primary amines that will compete with your ligand for the Tfp ester, neutralizing the reactive lipid.

Experimental Protocol

Phase A: Preparation of Reactive pH-Sensitive Liposomes

Objective: Create stable liposomes while preserving the Tfp ester reactivity.

  • Molar Ratio Calculation:

    • Standard pH-sensitive ratio: DOPE : CHEMS : Tfp-PEG13-DSPE

    • Recommended Molar Ratio: 60 : 38 : 2

    • Note: Keep PEG-lipid < 5 mol% to prevent inhibition of the membrane fusion process.

  • Lipid Film Formation:

    • Dissolve lipids in Chloroform/Methanol (2:1 v/v).

    • Evaporate solvent under nitrogen stream to form a thin film.

    • Desiccate under vacuum for >4 hours to remove trace solvent.

  • Hydration (The "Tfp-Safe" Step):

    • Buffer: 10 mM MES, 140 mM NaCl, pH 5.5 - 6.0.

    • Why pH 6.0? Tfp esters are relatively stable at slightly acidic pH. Hydrating at pH 7.4 or higher promotes premature hydrolysis.

    • Add buffer to the film and hydrate at 50°C (above the transition temperature of DSPE) for 30 minutes.

  • Sizing (Extrusion):

    • Extrude through 100 nm polycarbonate membranes (11-21 passes) at 50°C.

    • Result: Uniform liposomes (~120 nm) with Tfp esters displayed on the surface, temporarily "dormant" due to acidic pH.

Phase B: Ligand Conjugation (Surface Activation)

Objective: Covalently attach the ligand to the liposome surface.

  • Ligand Preparation:

    • Ensure Ligand is in a non-amine buffer (e.g., PBS or HEPES, pH 7.4 - 8.0).

    • If Ligand is in Tris/Glycine, perform buffer exchange using Zeba Spin columns or dialysis.[1]

  • pH Adjustment & Reaction:

    • Immediately prior to mixing, adjust the liposome suspension pH to 7.5 - 8.0 using 1M HEPES (pH 8.5) or dilute NaOH. Reaction efficiency peaks at pH 8.0.

    • Add Ligand to Liposomes.[2][3][4][5]

      • Ratio: Typically 1:10 to 1:20 (Ligand : Tfp-Lipid molar ratio) depending on ligand cost and density requirements.

    • Incubate at Room Temperature for 2-4 hours or 4°C overnight with gentle stirring.

  • Quenching (Optional but Recommended):

    • Add 10 mM Tris-HCl (pH 8.0) or Ethanolamine to quench any remaining unreacted Tfp esters. This prevents non-specific binding later.

Phase C: Purification
  • Separation: Remove unbound ligand using Size Exclusion Chromatography (e.g., Sepharose CL-4B) or Dialysis (MWCO 300 kDa for antibodies, smaller for peptides).

  • Storage: Store at 4°C. Do not freeze.

Quality Control & Validation

ParameterMethodAcceptance Criteria
Size / PDI Dynamic Light Scattering (DLS)100–140 nm / PDI < 0.2
Zeta Potential ELS (pH 7.4)Negative (-20 to -40 mV) due to CHEMS.
Conjugation Efficiency BCA Assay / HPLC> 60% ligand attachment (verify protein band co-elutes with lipid fraction).
pH-Sensitivity Calcein Leakage Assay< 10% leakage at pH 7.4; > 70% leakage at pH 5.0 within 30 mins.
Protocol: pH-Sensitivity Verification (Calcein Leakage)
  • Encapsulate 50 mM Calcein (self-quenching concentration) during hydration.

  • Remove unencapsulated Calcein via column chromatography.

  • Incubate liposomes in buffers ranging from pH 7.4 to pH 4.5.

  • Measure Fluorescence (Ex 490 / Em 520).

  • Add Triton X-100 (0.1%) to determine 100% release (

    
    ).
    
  • Calculate % Release:

    
    .
    

Troubleshooting & Optimization

  • Issue: Low Conjugation Efficiency.

    • Cause: Tfp hydrolysis during hydration.

    • Fix: Ensure hydration buffer is pH < 6.0 and cold (if lipids permit, though DSPE requires heat; try minimizing heat exposure time). Alternatively, use the Post-Insertion Method : Form DOPE/CHEMS liposomes first, then incubate with Tfp-PEG13-DSPE micelles (pre-conjugated with ligand) at 60°C for 30 mins.

  • Issue: Aggregation during pH adjustment.

    • Cause: DOPE is unstable near its isoelectric point or if CHEMS protonates locally.

    • Fix: Add pH adjustment buffer slowly with rapid stirring. Ensure sufficient PEG density (but keep < 5%).

References

  • Karanth, H. & Murthy, R.S. (2007). pH-Sensitive Liposomes: A Brief Review of the Mechanism and Applications in Drug Delivery. Drug Delivery.[4][6][7][8][9][10][11][12] [Link][1]

  • Simões, S. et al. (2004). On the formulation of pH-sensitive liposomes with long circulation times.[13] Advanced Drug Delivery Reviews. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing TFP-PEG13-DSPE Protein Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the conjugation efficiency of 2,3,5,6-tetrafluorophenyl (TFP)-polyethylene glycol (13)-distearoylphosphatidylethanolamine (DSPE) with proteins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and reproducible conjugation outcomes.

Introduction to TFP-PEG-DSPE Conjugation

TFP-PEG-DSPE is a popular reagent for modifying proteins with a lipid-PEG moiety, a process often referred to as PEGylation. This modification can enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which can lead to a longer circulation half-life, reduced immunogenicity, and improved stability.[1][2] The TFP ester is an amine-reactive group that forms a stable amide bond with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[3] TFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their greater stability in aqueous solutions at basic pH, which minimizes hydrolysis and can lead to higher conjugation efficiencies.

This guide will walk you through the critical aspects of the conjugation process, from understanding the underlying chemistry to troubleshooting common issues you may encounter in your experiments.

Troubleshooting Guide

This section addresses specific problems that can arise during the conjugation of TFP-PEG13-DSPE to proteins. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Low or No Conjugation Efficiency

Q1: I am observing very low or no conjugation of the TFP-PEG-DSPE to my protein. What are the likely causes?

A1: Low conjugation efficiency is a common issue with several potential root causes. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Incorrect Reaction pH: The reaction between the TFP ester and primary amines is highly pH-dependent. The optimal pH range for this reaction is typically between 7.5 and 8.5. At a lower pH, the primary amines on the protein are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive with the TFP ester.

    • Solution: Ensure your reaction buffer is within the optimal pH range of 7.5-8.5. Use a reliable pH meter to verify the pH of your buffer before initiating the reaction. Bicarbonate or borate buffers are commonly used for this purpose.

  • Hydrolysis of TFP-PEG-DSPE: While more stable than NHS esters, TFP esters can still hydrolyze in aqueous solutions, especially at very high pH or over extended incubation times.

    • Solution: Prepare the TFP-PEG-DSPE solution immediately before use. Avoid prolonged storage of the reagent in aqueous buffers. If you suspect hydrolysis, use a fresh batch of the reagent.

  • Insufficient Molar Excess of TFP-PEG-DSPE: To drive the reaction to completion, a molar excess of the TFP-PEG-DSPE reagent over the protein is typically required.

    • Solution: Increase the molar ratio of TFP-PEG-DSPE to protein. A common starting point is a 10- to 20-fold molar excess. However, the optimal ratio will depend on the specific protein and the desired degree of labeling.

  • Low Number of Accessible Lysine Residues: The conjugation efficiency is directly related to the number of available primary amines on the protein surface. If your protein has a low number of lysine residues or if they are buried within the protein's structure, the conjugation yield will be low.

    • Solution: You can assess the number of surface-accessible lysines through computational modeling or by using a primary amine quantification assay. If the number is low, consider alternative conjugation strategies targeting other amino acid residues (e.g., cysteine-maleimide chemistry) or protein engineering to introduce additional lysine residues.

  • Presence of Competing Amines in the Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for reaction with the TFP ester, leading to significantly reduced conjugation efficiency.

    • Solution: Use amine-free buffers like phosphate-buffered saline (PBS), bicarbonate buffer, or borate buffer for the conjugation reaction. If your protein is stored in an amine-containing buffer, perform a buffer exchange using dialysis or a desalting column prior to conjugation.

Protein Precipitation or Aggregation During Conjugation

Q2: My protein is precipitating or aggregating during the conjugation reaction. How can I prevent this?

A2: Protein precipitation or aggregation is a sign of instability, which can be exacerbated by the conjugation process.

Potential Causes & Solutions:

  • Hydrophobicity of DSPE: The DSPE lipid tail is hydrophobic and can promote aggregation, especially at high concentrations or if the protein itself is prone to aggregation.

    • Solution:

      • Optimize the molar ratio of TFP-PEG-DSPE to protein. Using a very high excess of the lipid-PEG reagent can increase the likelihood of aggregation.

      • Perform the reaction at a lower protein concentration.

      • Include solubility-enhancing excipients in the reaction buffer, such as arginine or a low concentration of a non-ionic surfactant (e.g., Polysorbate 20).

  • Changes in Protein Conformation: The covalent attachment of the bulky PEG-lipid chain can alter the protein's conformation, exposing hydrophobic patches and leading to aggregation.

    • Solution:

      • Screen different reaction conditions (pH, temperature, ionic strength) to find a condition that maintains protein stability.

      • Consider a slower, more controlled addition of the TFP-PEG-DSPE reagent to the protein solution rather than a single bolus addition.

  • Inappropriate Buffer Conditions: The buffer composition can significantly impact protein stability.

    • Solution: Perform a buffer screen to identify the optimal buffer system for your specific protein. Factors to consider include pH, ionic strength, and the presence of stabilizing excipients.

Difficulty in Purifying the Conjugate

Q3: I am having trouble separating the final protein-lipid conjugate from unreacted TFP-PEG-DSPE and other reaction byproducts.

A3: Efficient purification is essential to obtain a well-defined and functional conjugate.

Potential Causes & Solutions:

  • Similar Size of Reactants and Products: If the unreacted TFP-PEG-DSPE is not significantly smaller than the protein conjugate, separation by size exclusion chromatography (SEC) can be challenging.

    • Solution:

      • Size Exclusion Chromatography (SEC): Choose an SEC column with an appropriate pore size that provides good resolution between the conjugate and the free lipid-PEG.[4]

      • Dialysis: Use a dialysis membrane with a molecular weight cut-off (MWCO) that is large enough to allow the free TFP-PEG-DSPE to pass through while retaining the protein conjugate. A 3-5 fold smaller MWCO than the protein conjugate is a good starting point.

      • Ion-Exchange Chromatography (IEX): If the protein and the conjugate have a net charge, IEX can be a powerful separation technique. The charge of the conjugate may be different from the unconjugated protein, allowing for their separation.

  • Micelle Formation by Unreacted Lipid-PEG: DSPE-PEG can form micelles in aqueous solutions, which can have a large apparent size and co-elute with the protein conjugate during SEC.

    • Solution: Optimize the mobile phase for SEC to disrupt micelle formation. This can sometimes be achieved by adjusting the ionic strength or adding a low concentration of an organic modifier.

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage condition for TFP-PEG13-DSPE?

A1: TFP-PEG13-DSPE is sensitive to moisture and should be stored at -20°C or lower in a desiccated environment.[5] Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the reagent, which can lead to hydrolysis.

Q2: How can I quench the conjugation reaction?

A2: To stop the reaction and consume any unreacted TFP ester, you can add a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of 50-100 mM.

Q3: How do I determine the degree of conjugation (i.e., the number of PEG-lipid molecules per protein)?

A3: Several analytical techniques can be used to determine the degree of conjugation:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative or semi-quantitative assessment. The conjugated protein will have a higher apparent molecular weight and will migrate slower on the gel compared to the unconjugated protein.[6][7] By running a series of standards with known degrees of PEGylation, you can estimate the degree of conjugation of your sample.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The conjugated protein will elute earlier than the unconjugated protein. The peak areas can be used to quantify the relative amounts of each species.[4]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide a precise measurement of the molecular weight of the conjugate, allowing for the accurate determination of the number of attached PEG-lipid molecules.

Q4: Can I use TFP-PEG-DSPE to conjugate to other molecules besides proteins?

A4: Yes, TFP-PEG-DSPE can be used to conjugate to any molecule that contains a primary amine, such as peptides, amine-modified oligonucleotides, or small molecule drugs.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with TFP-PEG13-DSPE

This protocol provides a general starting point for the conjugation reaction. Optimization of the molar ratio, reaction time, and temperature may be necessary for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • TFP-PEG13-DSPE

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis membrane or size exclusion chromatography column)

Procedure:

  • Protein Preparation: Ensure your protein is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.

  • TFP-PEG13-DSPE Solution Preparation: Immediately before use, dissolve the TFP-PEG13-DSPE in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Conjugation Reaction: a. While gently stirring, add the desired molar excess of the TFP-PEG13-DSPE stock solution to the protein solution. b. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove unreacted TFP-PEG-DSPE and quenching reagent by dialysis against a suitable buffer or by using a size exclusion chromatography column.

Protocol 2: SDS-PAGE Analysis of Conjugation Efficiency

Materials:

  • Polyacrylamide gel (appropriate percentage for your protein's size)

  • SDS-PAGE running buffer

  • Sample loading buffer (e.g., Laemmli buffer)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

  • Unconjugated protein (as a control)

  • Conjugated protein sample

Procedure:

  • Sample Preparation: Mix a small aliquot of your unconjugated protein control and your conjugated protein sample with the sample loading buffer.

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes.[8]

  • Gel Electrophoresis: Load the molecular weight standards, unconjugated protein, and conjugated protein samples into the wells of the polyacrylamide gel. Run the gel according to the manufacturer's instructions.

  • Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • Analysis: The conjugated protein will appear as a band or a smear at a higher apparent molecular weight compared to the unconjugated protein. The intensity of the bands can be used to estimate the extent of conjugation.

Visualizations

Chemical Reaction Workflow

Conjugation_Workflow cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_products Products & Byproducts Protein Protein (-NH2) Reaction Amine-Reactive Conjugation (pH 7.5-8.5) Protein->Reaction TFP_PEG_DSPE TFP-PEG-DSPE TFP_PEG_DSPE->Reaction Conjugate Protein-PEG-DSPE Conjugate Reaction->Conjugate TFP Tetrafluorophenol (Byproduct) Reaction->TFP

Caption: Workflow of TFP-PEG-DSPE conjugation with a protein.

Troubleshooting Decision Tree for Low Conjugation Yield

Troubleshooting_Tree Start Low Conjugation Yield Check_pH Is the reaction pH between 7.5 and 8.5? Start->Check_pH Adjust_pH Adjust pH to 7.5-8.5 Check_pH->Adjust_pH No Check_Reagent Is the TFP-PEG-DSPE reagent fresh? Check_pH->Check_Reagent Yes Adjust_pH->Start Re-run Use_Fresh_Reagent Use a fresh batch of TFP-PEG-DSPE Check_Reagent->Use_Fresh_Reagent No Check_Molar_Ratio Is the molar excess of TFP-PEG-DSPE sufficient? Check_Reagent->Check_Molar_Ratio Yes Use_Fresh_Reagent->Start Re-run Increase_Ratio Increase molar ratio (e.g., 10-20x) Check_Molar_Ratio->Increase_Ratio No Check_Buffer Does the buffer contain competing amines (e.g., Tris)? Check_Molar_Ratio->Check_Buffer Yes Increase_Ratio->Start Re-run Buffer_Exchange Perform buffer exchange to an amine-free buffer Check_Buffer->Buffer_Exchange Yes Check_Lysines Does the protein have sufficient accessible lysines? Check_Buffer->Check_Lysines No Buffer_Exchange->Start Re-run Alternative_Strategy Consider alternative conjugation chemistry Check_Lysines->Alternative_Strategy No Success Conjugation Successful Check_Lysines->Success Yes

Caption: Decision tree for troubleshooting low conjugation yield.

References

  • Rockland Immunochemicals. (n.d.). SDS-PAGE Protocol. Retrieved from [Link]

  • Formicola, B., Dal Magro, R., Montefusco Pereira, C. V., et al. (2019). The synergistic effect of chlorotoxin-mApoE in boosting drug-loaded liposomes across the BBB. Journal of Nanobiotechnology, 17(1), 115.
  • Vang, M., et al. (2019).
  • Ganser, E. R., et al. (2015). Drawing graphs with dot. Graphviz.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). SDS-PAGE analysis of IgG PEGylation. Retrieved from [Link]

  • Singh, S., et al. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Pharmaceutical Design, 29(33), 2636-2651.
  • AxisPharm. (n.d.). DSPE-PEG-TFP. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Goyon, A., et al. (2017). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates.
  • Patsnap. (2025). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]

  • Dianat-Moghadam, H., & Khanahmad, H. (2025). Recent developments in bioconjugation: From strategies to design and clinical applications. Biomedicine & Pharmacotherapy, 192, 118593.
  • D'Atri, V., et al. (2021). Comparison of Three Complementary Analytical Techniques for the Evaluation of the Biosimilar Comparability of a Monoclonal Antibody and an Fc-Fusion Protein. Frontiers in Chemistry, 9, 735891.
  • Zhang, F., et al. (2016). Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery. International Journal of Nanomedicine, 11, 2729–2744.
  • Shrestha, H. B. (2022). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz.
  • ADC Review. (n.d.). Bioconjugation Technology Selection during Early-Stage Development - A Strategy to Streamline IND and Manufacturing Timelines. Retrieved from [Link]

  • Khan, M. A., et al. (2015). Method Development and Validation of SDS-PAGE for Quality Control Testing of Pegylated Interferon Alpha-2a. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 54-59.
  • Gurnani, P., et al. (2018). Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. ACS Omega, 3(10), 14195–14203.
  • Karlsson, C., et al. (2020).
  • PacBio. (2018). Guide - Low Yield Troubleshooting. PacBio.
  • Singh, A., et al. (2023). Chemical technology principles for selective bioconjugation of proteins and antibodies. Chemical Science, 14(47), 13350-13372.
  • Freis, E., & Müller-Goymann, C. C. (2017). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. In Methods in Molecular Biology (Vol. 1575, pp. 189-204). Humana Press.
  • Aallas, A., et al. (2007). Method for synthesis of phospholipids-PEG-biomolecule conjugates.
  • Wilcox, R. (2017). A Quick Introduction to Graphviz. Retrieved from [Link]

  • Salinas, B. A., et al. (2015). Comparative study of analytical techniques for determining protein charge. Journal of Pharmaceutical Sciences, 104(4), 1276-1284.
  • AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [Link]

  • Held, D., & Radke, W. (2017).
  • McGill University. (n.d.). Bioconjugation Techniques. Retrieved from [Link]

  • G-Biosciences. (n.d.). Size Exclusion Chromatography. Retrieved from [Link]

  • Islam, R., & Shah, A. (2021). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. Journal of Pharmaceutical Analysis, 11(5), 535-546.
  • Avanti Polar Lipids. (n.d.). DSPE-PEG(2000) Amine. Retrieved from [Link]

  • Hegab, S. (2021, May 14). Graphviz's DOT - quick introduction [Video]. YouTube.
  • Lee, J. W., et al. (2017). Protein target quantification decision tree. Expert Review of Proteomics, 14(1), 1-3.
  • Al-Ahmady, Z. S., et al. (2015). Actively targeted nanoparticles for the treatment of cancer. Nanoscale, 7(44), 18389-18404.
  • Encapsula NanoSciences. (2018). Immunosome®-NHS (PEGylated) (Post-insertion). Encapsula NanoSciences.

Sources

Removing unreacted Tfp-peg13-dspe from lipid nanoparticle formulations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Navigating the Removal of Unreacted Tfp-peg13-dspe

Welcome to the technical support center for lipid nanoparticle (LNP) formulation. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of unreacted Tfp-peg13-dspe from their LNP formulations. Our goal is to equip you with the scientific rationale and practical protocols necessary to ensure the purity, stability, and efficacy of your therapeutic nanoparticles.

Understanding the Challenge: The "PEG Dilemma" and Unreacted Components

Polyethylene glycol (PEG) lipids are integral to LNP formulations, providing a hydrophilic shield that prevents aggregation, reduces nonspecific protein binding, and prolongs circulation time—a concept often referred to as "stealth" technology.[1] However, the presence of excess, unreacted PEGylated lipids can lead to several downstream issues. This "PEG dilemma" highlights the need for a delicate balance between leveraging the benefits of PEGylation and ensuring the final product is free from impurities that can compromise its function and safety.

Tfp-peg13-dspe is a functionalized PEG-lipid where the tetrafluorophenyl (Tfp) ester group is designed for covalent conjugation to amine-containing molecules, such as targeting ligands. While Tfp esters are more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, incomplete reactions can still occur, leaving unreacted Tfp-peg13-dspe in the formulation.[2][3]

This unreacted component can exist as free micelles or individual molecules that are not incorporated into the LNP structure. Its removal is critical as it can:

  • Interfere with downstream analytical characterization.

  • Potentially lead to off-target effects in vivo.

  • Contribute to batch-to-batch variability.

This guide will provide a systematic approach to addressing this purification challenge.

Frequently Asked Questions (FAQs)

Q1: Why is my Tfp-peg13-dspe not reacting completely?

A1: Several factors can contribute to incomplete conjugation of Tfp-peg13-dspe:

  • Suboptimal pH: The reaction of Tfp esters with primary amines is most efficient in a pH range of 7-9.[4] If the pH of your reaction buffer is too low, the amine groups on your targeting ligand will be protonated and less nucleophilic, slowing down the reaction. Conversely, while Tfp esters are more stable than NHS esters at higher pH, excessively basic conditions can accelerate hydrolysis of the Tfp ester, rendering it inactive.[2][3]

  • Buffer Composition: The presence of primary amine-containing buffers, such as Tris, can compete with your targeting ligand for reaction with the Tfp ester, leading to lower conjugation efficiency.[4] It is recommended to use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers.

  • Steric Hindrance: The accessibility of the amine group on your targeting ligand can be hindered by the molecule's three-dimensional structure, preventing efficient conjugation.

  • Hydrolysis: Tfp esters, although more stable than NHS esters, are still susceptible to hydrolysis in aqueous environments, especially over extended reaction times.[3][4] This competing reaction converts the active ester to a non-reactive carboxylic acid.

Q2: How can I confirm the presence of unreacted Tfp-peg13-dspe in my LNP formulation?

A2: The presence of unreacted Tfp-peg13-dspe can be qualitatively and quantitatively assessed using chromatographic techniques. A common and effective method is High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD).[5] Since PEGylated lipids lack a strong UV chromophore, CAD provides sensitive and universal detection. By comparing the chromatogram of your purified LNP formulation to a standard of Tfp-peg13-dspe, you can identify and quantify the amount of unreacted material.

Q3: What are the primary methods for removing unreacted Tfp-peg13-dspe?

A3: The two most effective and widely used methods for removing unreacted PEGylated lipids and other small molecule impurities from LNP formulations are Tangential Flow Filtration (TFF) and Size Exclusion Chromatography (SEC). Both techniques separate molecules based on size, effectively removing smaller, unreacted components from the larger LNPs.

Troubleshooting and Purification Protocols

This section provides detailed protocols and troubleshooting guides for the two primary purification methods.

Method 1: Tangential Flow Filtration (TFF)

TFF is a rapid and scalable method for purifying and concentrating nanoparticles.[6] It utilizes a semi-permeable membrane to separate components based on size. The LNP suspension flows tangentially across the membrane surface, while smaller molecules and buffer pass through the pores into the permeate.

Experimental Protocol: TFF for Removal of Unreacted Tfp-peg13-dspe

  • System Preparation:

    • Select a TFF cartridge with an appropriate molecular weight cut-off (MWCO). A 100 kDa MWCO is typically suitable for retaining LNPs (which are much larger) while allowing free Tfp-peg13-dspe (approx. 2-5 kDa) to pass through.

    • Sanitize and equilibrate the TFF system and cartridge with a suitable buffer (e.g., sterile PBS) according to the manufacturer's instructions.

  • Diafiltration (Buffer Exchange):

    • Dilute the LNP formulation with your desired final formulation buffer to reduce the initial concentration of unreacted lipids and ethanol.

    • Circulate the diluted LNP suspension through the TFF system.

    • Maintain a constant volume in the retentate vessel by adding diafiltration buffer at the same rate as the permeate is being removed.

    • Perform a minimum of 5-10 diavolumes (one diavolume is equal to the initial retentate volume) to ensure thorough removal of the unreacted Tfp-peg13-dspe.

  • Concentration:

    • After diafiltration, stop the addition of buffer and continue to circulate the LNP suspension to concentrate it to the desired final volume.

  • Post-Processing:

    • Collect the concentrated LNP formulation from the retentate line.

    • Analyze a sample of the purified LNPs using an appropriate analytical method (e.g., HPLC-CAD) to confirm the removal of unreacted Tfp-peg13-dspe.

Troubleshooting TFF Purification

Issue Potential Cause(s) Recommended Solution(s)
Low LNP Recovery - Membrane fouling - LNP instability- Optimize transmembrane pressure (TMP) and cross-flow rate to minimize fouling. - Ensure the chosen buffer is compatible with your LNP formulation and does not induce aggregation.
Inefficient Removal of Unreacted PEG-lipid - Insufficient diavolumes - Incorrect MWCO- Increase the number of diavolumes (7-10 is a good starting point). - Confirm that the MWCO of the membrane is appropriate for your application.
LNP Aggregation - High shear stress - Inappropriate buffer conditions- Reduce the cross-flow rate to minimize shear. - Screen different buffers for their impact on LNP stability during TFF.

Diagram of the TFF Workflow

TFF_Workflow cluster_0 TFF System LNP_Formulation Crude LNP Formulation Dilution Dilution with Diafiltration Buffer LNP_Formulation->Dilution TFF_System TFF Cartridge (e.g., 100 kDa MWCO) Dilution->TFF_System Retentate Diafiltration Diafiltration (5-10 Diavolumes) TFF_System->Diafiltration Permeate Permeate (Waste) (Unreacted PEG-lipid, Ethanol, etc.) TFF_System->Permeate Permeate Diafiltration->TFF_System Concentration Concentration Diafiltration->Concentration Purified_LNP Purified and Concentrated LNP Concentration->Purified_LNP

Caption: Tangential Flow Filtration (TFF) workflow for LNP purification.

Method 2: Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius as they pass through a column packed with porous beads. Larger molecules, such as LNPs, are excluded from the pores and elute first, while smaller molecules, like unreacted Tfp-peg13-dspe, enter the pores and have a longer retention time.

Experimental Protocol: SEC for Removal of Unreacted Tfp-peg13-dspe

  • Column Selection and Equilibration:

    • Choose an SEC column with a fractionation range appropriate for separating your LNPs from small molecules. For example, a column with a fractionation range of 10-400 kDa would be suitable.

    • Equilibrate the column with at least two column volumes of your desired mobile phase (e.g., sterile PBS) at a consistent flow rate.

  • Sample Loading:

    • Inject your LNP formulation onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution and Fraction Collection:

    • Elute the sample with the mobile phase at a constant flow rate.

    • Monitor the elution profile using a UV detector (typically at 260 nm for nucleic acid-containing LNPs and 280 nm for protein-conjugated LNPs).

    • Collect fractions corresponding to the LNP peak, which will be the first major peak to elute.

  • Analysis:

    • Pool the fractions containing the purified LNPs.

    • Analyze a sample of the pooled fractions using an appropriate analytical method (e.g., HPLC-CAD) to confirm the removal of unreacted Tfp-peg13-dspe.

Troubleshooting SEC Purification

Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution - Column overloading - Inappropriate column- Reduce the injection volume. - Select a column with a more suitable fractionation range.
LNP Aggregation on Column - Non-specific interactions with the stationary phase- Use a mobile phase with a higher ionic strength to reduce electrostatic interactions. - Consider a column with a different stationary phase chemistry.
Dilution of the Final Product - Inherent to the SEC process- If a higher concentration is required, an additional concentration step (e.g., using a centrifugal filter) may be necessary after SEC.

Diagram of the SEC Separation Principle

SEC_Principle Larger molecules (LNPs) elute first. Smaller molecules (unreacted PEG-lipid) are retained longer. cluster_0 SEC Column cluster_1 Elution Profile p1 p3 p2 p4 p5 p6 PEG_out Unreacted PEG-lipid p5->PEG_out LNP_out Purified LNP p6->LNP_out e1 e2 e3 e4 e5 e6 LNP_in LNP + Unreacted PEG-lipid LNP_in->p1

Caption: Principle of Size Exclusion Chromatography (SEC) for LNP purification.

Analytical Protocol: Quantification of Unreacted Tfp-peg13-dspe by HPLC-CAD

This protocol outlines a general method for the quantification of unreacted Tfp-peg13-dspe in a purified LNP sample. Method optimization and validation are crucial for specific applications.[2]

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of Tfp-peg13-dspe in a suitable organic solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by diluting the stock solution to known concentrations.

  • LNP Sample: For the analysis of total lipid content, the LNP sample may need to be dissociated. A common method is to dilute the LNP formulation in an organic solvent like methanol or a mixture of methanol and chloroform to break apart the lipid nanoparticles.[7] For the analysis of free Tfp-peg13-dspe in a purified sample, direct injection may be possible if the concentration is within the detection limits of the instrument.

2. HPLC-CAD Conditions:

Parameter Recommendation
Column C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)[2][5]
Mobile Phase A 20 mM Ammonium acetate in water
Mobile Phase B 20 mM Ammonium acetate in methanol
Gradient Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the lipids. A typical gradient might be from 60% B to 100% B over 15 minutes.
Flow Rate 0.5 mL/min
Column Temperature 55 °C[2]
CAD Settings Evaporation Temperature: 30-35 °C; Nebulizer Temperature: 30-35 °C; Gas (Nitrogen) Pressure: 35-50 psi. These settings may require optimization based on the specific instrument and mobile phase composition.

3. Data Analysis:

  • Integrate the peak corresponding to Tfp-peg13-dspe in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of unreacted Tfp-peg13-dspe in the LNP sample by interpolating its peak area on the calibration curve.

References

  • Chen, S., et al. (2023). Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines. MDPI. [Link]

  • Lockett, M. R., et al. (2008). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Langmuir. [Link]

  • Waters Corporation. (2022). Lipid Nanoparticle Compositional Analysis Using Charged Surface Hybrid Phenyl-Hexyl Separation With Evaporative Light Scattering. Waters Corporation. [Link]

  • Inside Tx. (2025). Nanoparticle purification for stability. Inside Tx. [Link]

  • Giacobbo, V. (2025). End-to-end optimization of lipid nanoparticle manufacturing for mRNA delivery. University of Strathclyde. [Link]

  • Providence Therapeutics. (2023). Process development of tangential flow filtration and sterile filtration for manufacturing of mRNA-lipid nanoparticles: A study on membrane performance and filtration modeling. Providence Therapeutics. [Link]

  • Phosphorex. (2024, August 20). Optimizing Small-scale Feasibility Batches of LNPs w/ Repligen's Tangential Flow Filtration System [Video]. YouTube. [Link]

  • Waters Corporation. (2025). Deformulating Size Exclusion Chromatography for LNP Payload Quantitation. Waters Corporation. [Link]

  • Waters Corporation. (2025). Efficient Profiling of Lipid Nanoparticle Formulations Using Waters GTxResolve 2000 Å SEC Column, MaxPeak Premier 3 µm. Waters Corporation. [Link]

  • ACS Publications. (2025). High-Throughput Quantification and Characterization of Dual Payload mRNA/LNP Cargo via Deformulating Size Exclusion and Ion Pairing Reversed Phase Assays. Analytical Chemistry. [Link]

  • PubMed. (2024). RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation. PubMed. [Link]

  • Sartorius. (n.d.). Laboratory Ultrafiltration Troubleshooting Guide. Sartorius. [Link]

  • Royal Society of Chemistry. (2025). PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery. Nanoscale. [Link]

  • National Institutes of Health. (2013). Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection. AAPS PharmSciTech. [Link]

  • Chromatography Online. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Chromatography Online. [Link]

  • Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo. (2022). MDPI. [Link]

Sources

Technical Support Center: Reducing Non-Specific Binding in Tfp-PEG13-DSPE Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Linker vs. Blocker" Distinction

Welcome to the technical guide for Tfp-PEG13-DSPE. To effectively reduce non-specific binding (NSB), one must first correct a common misconception regarding this molecule.

Tfp-PEG13-DSPE is a linker, not a blocker.

While high-molecular-weight PEGs (e.g., PEG2000, PEG5000) create a "stealth" corona that repels proteins via steric hindrance, the PEG13 spacer is a discrete, short chain (~0.6 kDa). It provides just enough flexibility to present a ligand but is insufficient to cover the hydrophobic DSPE anchor or the underlying substrate.

High background noise in these assays typically stems from two sources:

  • Unreacted Tfp esters: These are hydrophobic and highly reactive toward any amine-containing protein (including your detection antibodies).

  • Exposed Hydrophobic Domains: The DSPE tail, if not properly embedded in a membrane or shielded by a longer PEG matrix, acts as a magnet for sticky proteins (Albumin, Fibrinogen).

Module 1: The Chemistry of NSB (Mechanistic Insight)

Tfp vs. NHS: The Stability Trade-off

We utilize Tfp esters because they are significantly more hydrolytically stable than NHS esters, particularly at the slightly basic pH (7.5–8.5) required for efficient amine conjugation.[1] However, this stability is a double-edged sword.

  • The Benefit: You have a wider window to perform conjugation before the ester hydrolyzes.

  • The Risk: Unlike NHS esters, which hydrolyze rapidly into non-reactive byproducts in water, Tfp esters persist longer . If you do not actively quench them, they remain reactive during your assay incubation steps, covalently binding to your detection reagents and creating permanent background signal.

Visualization: The NSB Pathway

The following diagram illustrates the difference between a "Clean" Surface and an "NSB-Prone" Surface using Tfp-PEG13-DSPE.

NSB_Mechanism Substrate Lipid/Surface Substrate Tfp_Active Active Tfp-PEG13-DSPE (Unreacted) Substrate->Tfp_Active Insertion/Coating Ligand Target Ligand (Protein/Peptide) Tfp_Active->Ligand Conjugation (Primary Amine) Quencher Quenching Agent (Tris/Ethanolamine) Tfp_Active->Quencher Active Quenching (Post-Conjugation) NSB_Event NON-SPECIFIC BINDING (High Background) Tfp_Active->NSB_Event NO QUENCHING: Tfp binds Detection Ab Clean_Signal SPECIFIC SIGNAL (Low Background) Quencher->Clean_Signal Inert Surface

Figure 1: The "Active Quenching" Requirement. Leaving Tfp groups unreacted leads to covalent NSB during assay steps.

Module 2: Pre-Assay Optimization

Before running your assay, verify the physical state of your reagent. DSPE is highly hydrophobic; if it aggregates, it creates "sticky" spots.

Solvent Compatibility

Tfp-PEG13-DSPE is amphiphilic but dominated by the lipid tail.

  • Do not dissolve directly in aqueous buffer. It will form undefined aggregates.

  • Protocol: Dissolve in anhydrous DMSO or DMF to create a master stock (e.g., 10 mM). Dilute into aqueous buffer only immediately before use.

  • Critical Check: Ensure your DMSO is fresh. Old DMSO absorbs water, which will slowly hydrolyze the Tfp ester in storage.

The CMC Factor (Critical Micelle Concentration)

If you are using this for LNP formation or micellar assays, you must operate above the CMC.

  • DSPE-PEG CMC: Typically 1–10 µM depending on salt conditions.

  • Troubleshooting: If you work below 1 µM, the molecules exist as monomers and may adsorb non-specifically to plasticware walls rather than your intended target, leading to signal loss and variable background.

Module 3: Validated Protocols

Protocol A: Conjugation with Active Quenching

Use this workflow to ensure all Tfp esters are consumed.

  • Solubilization: Dissolve Tfp-PEG13-DSPE in anhydrous DMSO (10 mM).

  • Activation: Dilute into Reaction Buffer (PBS, pH 7.5, EDTA 1mM). Note: Avoid amine-containing buffers like Tris at this stage.[2]

  • Conjugation: Add ligand (Protein/Peptide) at 1:1 to 1:5 molar ratio (Ligand:Lipid). Incubate 2 hours at RT.

  • CRITICAL STEP - Quenching:

    • Add Tris-HCl (1M, pH 8.0) or Ethanolamine to a final concentration of 50-100 mM.

    • Incubate for 30 minutes.

    • Mechanism:[3][4][5] The high concentration of amines in the quencher rapidly reacts with any remaining Tfp esters, converting them into inert amides.

Protocol B: The "Dual-Layer" Blocking Strategy

Since PEG13 is too short to block NSB alone, use this surface passivation method.

Blocking AgentConcentrationMechanismRecommended For
BSA (Bovine Serum Albumin) 1-3% (w/v)Adsorbs to hydrophobic patches (DSPE tails).General ELISA/Bead assays.
Casein 0.5-1% (w/v)Smaller size than BSA, fills smaller gaps.High-sensitivity assays.
mPEG2000-DSPE 0.5-2 mol%Co-assembly. Creates a "mushroom" steric barrier above the PEG13 ligand.LNP/Liposome surface assays.

The "Backfill" Technique (For Lipid Surfaces): If preparing a sensor chip or LNP:

  • Formulate Tfp-PEG13-DSPE with your ligand.

  • Simultaneously incorporate mPEG2000-DSPE (Methoxyl-PEG2000-DSPE) at a ratio of 90:10 (Matrix:Ligand).

  • The longer PEG2000 chains will extend beyond the PEG13-Ligand, shielding the surface while allowing the ligand to "float" in the accessible space.

Module 4: Troubleshooting Guide (FAQ)

Scenario 1: "I have high background even after blocking with BSA."

Cause: Unreacted Tfp esters likely reacted with the BSA, creating a "BSA-coated" surface that is still sticky, or the Tfp esters survived blocking and reacted with your detection antibody. Solution:

  • Increase the Quenching step duration.

  • Switch to Ethanolamine quenching (smaller molecule, better access to steric pockets than Tris).

  • Ensure the pH during quenching is > 7.5 (Tfp reactivity drops at acidic pH).

Scenario 2: "My ligand activity is lower than expected."

Cause: Steric occlusion. The PEG13 spacer is short. If your ligand is large, it may be too close to the lipid surface/micelle, preventing binding to the target. Solution:

  • Switch to a longer tether (e.g., Tfp-PEG2000-DSPE) if biology allows.

  • If you must use PEG13, ensure you are using the mPEG2000-DSPE backfill method described in Protocol B. This spaces out the ligands laterally, reducing crowding.

Troubleshooting Logic Tree

Troubleshooting Start Problem: High Non-Specific Binding Check_Quench Did you quench with 50mM+ Tris/Ethanolamine? Start->Check_Quench Sol_Quench Solution: Add Quenching Step (30 mins, pH 8.0) Check_Quench->Sol_Quench No Check_Block Is the surface blocked? Check_Quench->Check_Block Yes Sol_Block Solution: Use Dual-Layer (mPEG2000 co-assembly + BSA) Check_Block->Sol_Block No/Weak Check_Agg Is the solution cloudy/precipitated? Check_Block->Check_Agg Yes Sol_Solvent Solution: Dissolve in DMSO first, then dilute. Check CMC. Check_Agg->Sol_Solvent Yes

Figure 2: Decision matrix for diagnosing high background in Tfp-PEG-DSPE assays.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on Tfp vs. NHS ester chemistry and hydrolysis rates).

  • Boznaker, A., et al. (2021). "TFP and PFP esters are less susceptible to spontaneous hydrolysis in aqueous solutions than NHS esters."[6] ResearchGate / Bioconjugation Discussion. (Comparison of hydrolysis stability).

  • Thermo Fisher Scientific. (2025). Crosslinking Technical Handbook. (Protocols for amine-reactive crosslinker quenching and pH optimization).

  • Vakil, M. K., et al. (2018). "Critical micelle concentrations (CMC) determination of DSPE-PEG 2000." ResearchGate. (Data on DSPE-PEG micelle formation and aggregation properties).

  • Nobs, L., et al. (2004). "Current methods for attaching targeting ligands to liposomes and nanoparticles."[4] Journal of Pharmaceutical Sciences. (Discusses the necessity of PEG backfilling for stealth properties).

Sources

Technical Support Center: Strategies for Purifying Tfp-peg13-dspe Bioconjugates via Dialysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioconjugate purification. This guide provides in-depth strategies, troubleshooting advice, and frequently asked questions for purifying Tfp-peg13-dspe bioconjugates using dialysis. As researchers and drug development professionals, achieving high purity and stability is paramount. This document is designed to be your expert resource for navigating the nuances of this critical purification step.

Introduction to Tfp-peg13-dspe and the Role of Dialysis

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with polyethylene glycol (PEG) is a cornerstone of modern drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles (LNPs).[1][2] The PEG layer provides a "stealth" characteristic, creating a hydrophilic corona that reduces aggregation and minimizes recognition by the immune system, thereby extending circulation time.[1][3][4]

The Tfp (2,3,5,6-Tetrafluorophenyl) ester is a highly efficient amine-reactive functional group used to conjugate the DSPE-PEG lipid to proteins, peptides, or other amine-containing molecules. The resulting bioconjugate is often part of a larger assembly, such as a targeted LNP.

Dialysis is a fundamental technique for purifying these bioconjugates. It leverages a semipermeable membrane to separate molecules based on size, effectively removing small-molecule impurities like unreacted TFP esters, salts from reaction buffers, and potential hydrolysis byproducts, while retaining the much larger bioconjugate.[5]

Frequently Asked Questions (FAQs)

Q1: Why is dialysis the preferred method for purifying Tfp-peg13-dspe bioconjugates?

Dialysis is a gentle yet effective method for buffer exchange and the removal of small molecular weight contaminants without subjecting the bioconjugate to the potentially harsh conditions of other purification techniques like precipitation. For large bioconjugates or nanoparticle assemblies, it excels at removing unreacted reagents, organic solvents (like DMF used in conjugation reactions), and hydrolysis byproducts, which are significantly smaller than the conjugate itself.[5][6]

Q2: What are the critical components of the Tfp-peg13-dspe molecule I should be aware of during purification?

Understanding the molecule's chemistry is key to a successful purification strategy:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This is the lipid anchor. Its two stearic acid chains are susceptible to ester hydrolysis under acidic or basic conditions.[7][8] Maintaining a neutral pH is crucial for stability.

  • PEG13 (Polyethylene Glycol, 13 units): This hydrophilic polymer provides the "stealth" properties. Its length influences the hydrodynamic radius of the final conjugate.

  • TFP Ester: This is the reactive group for conjugation. It is highly susceptible to hydrolysis, especially in aqueous buffers with a pH above 8.0. Post-conjugation, the stability of the newly formed amide bond is generally high, but the stability of the DSPE esters remains a concern.

Q3: How do I select the correct Molecular Weight Cut-Off (MWCO) for my dialysis membrane?

The choice of MWCO is arguably the most critical parameter in dialysis.

  • The Golden Rule: Select a membrane with an MWCO that is at least 3 to 5 times smaller than the molecular weight of your target bioconjugate.[5] For example, to retain a 50 kDa protein-lipid conjugate, a 10 kDa MWCO membrane is a safe and effective choice.

  • Conjugate Size is Key: Remember to base your calculation on the final bioconjugate , not the Tfp-peg13-dspe linker itself (which has a very low MW of ~1.5 kDa). If you are purifying lipid nanoparticles incorporating the conjugate, the particle size is many orders of magnitude larger than any available MWCO, so retention is not an issue.

  • Beware of Conformation: Elongated or fibrous molecules may pass through pores that would typically retain a globular molecule of the same molecular weight.[5]

Target Bioconjugate / AssemblyTypical Molecular Weight (MW)Recommended MWCORationale
Small Peptide Conjugate5 - 15 kDa2 - 3.5 kDaEnsures retention of the smallest conjugates while allowing efficient removal of contaminants.
Protein Conjugate (e.g., Antibody Fragment)25 - 75 kDa10 - 14 kDaA standard choice offering a good balance of retention and purification speed.
Full Antibody or Large Protein Conjugate>100 kDa20 - 50 kDaCan use a larger MWCO to speed up dialysis if the smallest impurities are the only concern.
Lipid Nanoparticle (LNP) Assembly>1,000 kDa10 - 100 kDaThe LNP itself will not pass through the pores. MWCO choice is based on the speed of removing entrapped small molecules.

Experimental Workflow for Dialysis Purification

This workflow provides a self-validating system for the purification of a Tfp-peg13-dspe bioconjugate (e.g., conjugated to a protein).

Dialysis_Workflow cluster_prep Phase 1: Preparation cluster_dialysis Phase 2: Dialysis cluster_post Phase 3: Recovery & Analysis P1 Select Membrane (MWCO) P2 Pre-treat Membrane (Soak in DI water/buffer) P1->P2 P3 Prepare Dialysis Buffer (e.g., PBS, pH 7.4) P2->P3 D1 Load Sample into Tubing/Cassette D2 Place in Dialysis Buffer (100-200x sample volume) D1->D2 D3 Stir Gently at 4°C D2->D3 D4 Perform Buffer Changes (e.g., at 2h, 4h, overnight) D3->D4 R1 Recover Sample from Tubing/Cassette R2 Measure Final Volume & Concentration R1->R2 A1 Characterize Product (Purity, Integrity, Aggregation) R2->A1 Troubleshooting_Guide P1 Low Yield C1 MWCO Too High P1->C1 C2 Nonspecific Binding P1->C2 C3 DSPE Hydrolysis (pH issue) P1->C3 P2 Product is Impure C4 Inefficient Dialysis P2->C4 C5 Contaminant Too Large P2->C5 P3 Product Aggregated P3->C3 C6 Buffer Incompatibility P3->C6 C7 High Concentration P3->C7 S1 Use MWCO 3-5x smaller than product C1->S1 S2 Use low-protein-binding membrane (e.g., RC) C2->S2 S3 Maintain pH 6.5-7.4 in all buffers C3->S3 S4 Increase buffer volume, dialysis time, & # of changes C4->S4 S5 Add orthogonal step (e.g., SEC, IEX) C5->S5 S6 Screen buffer pH and ionic strength C6->S6 S7 Dilute sample before dialysis C7->S7

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H-NMR Characterization of Tfp-PEG13-DSPE Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of drug delivery, particularly with the rise of lipid nanoparticle (LNP) technologies for mRNA vaccines and therapeutics, the purity of each component is paramount. This guide provides an in-depth analysis of the ¹H-NMR characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[tetrafluoropyridyl(polyethylene glycol)-13] (Tfp-PEG13-DSPE), a critical component for functionalizing LNPs. We will explore the nuances of ¹H-NMR for purity assessment, compare it with alternative analytical techniques, and provide actionable protocols and insights to ensure the quality and consistency of your research.

The Critical Role of Purity in Functionalized PEGylated Lipids

Tfp-PEG13-DSPE is an amphiphilic polymer where the DSPE (distearoylphosphatidylethanolamine) portion anchors the molecule within a lipid bilayer, while the hydrophilic PEG (polyethylene glycol) chain extends into the aqueous phase, providing a "stealth" characteristic to nanoparticles, thereby prolonging their circulation time. The terminal tetrafluoropyridyl (Tfp) group is an activated ester, enabling the covalent conjugation of targeting ligands, such as peptides or antibodies, to the surface of the nanoparticle.

The purity of Tfp-PEG13-DSPE directly impacts the efficacy and safety of the final drug product. Impurities can lead to:

  • Reduced Targeting Efficiency: The presence of non-functionalized or hydrolyzed PEG-DSPE will compete with the Tfp-activated lipid for incorporation into the LNP, reducing the density of available conjugation sites.

  • Inconsistent Batch-to-Batch Manufacturing: Variability in impurity profiles can lead to significant differences in the performance of LNP formulations.

  • Potential Immunogenicity: Certain impurities can trigger an immune response, leading to accelerated blood clearance of the nanoparticles[1].

¹H-NMR Spectroscopy: A Powerful Tool for Structural Elucidation and Purity Assessment

¹H-NMR spectroscopy is a fundamental technique for the structural characterization of molecules. By analyzing the chemical shifts, integration, and multiplicity of proton signals, we can confirm the identity of Tfp-PEG13-DSPE and assess its purity.

Understanding the ¹H-NMR Spectrum of Tfp-PEG13-DSPE

A representative ¹H-NMR spectrum of Tfp-PEG13-DSPE will exhibit characteristic signals corresponding to its three main components: the DSPE lipid, the PEG linker, and the Tfp activating group.

Expected Chemical Shifts (in CDCl₃):

Molecular Moiety Proton Environment Expected Chemical Shift (ppm) Multiplicity Integration (Relative)
DSPE Terminal methyl groups of stearoyl chains (-CH₃)~0.88Triplet6H
Methylene groups of stearoyl chains (-(CH₂)n-)~1.25Broad singlet~56H
Methylene groups adjacent to carbonyl (-CH₂-C=O)~2.28Triplet4H
Glycerol backbone protons~3.9 - 5.2Multiplets5H
Ethanolamine headgroup protons~3.5 - 4.3Multiplets4H
PEG Repeating ethylene glycol units (-O-CH₂-CH₂-)~3.64Broad singlet~52H (for PEG13)
Methylene group adjacent to Tfp~4.5 - 4.7Triplet2H
Tfp Pyridyl proton~7.0 - 7.5Multiplet1H

Experimental Protocol: ¹H-NMR Analysis of Tfp-PEG13-DSPE

This protocol outlines the steps for acquiring a high-quality ¹H-NMR spectrum for purity analysis.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for dissolving PEGylated lipids. Ensure the solvent is of high purity to avoid extraneous signals.

  • Concentration: Weigh approximately 5-10 mg of the Tfp-PEG13-DSPE sample and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean NMR tube.

  • Internal Standard (for quantitative NMR): For quantitative analysis (qNMR), add a precisely weighed amount of an internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

  • Number of Scans: Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration. For quantitative analysis, this is a critical parameter[2].

3. Data Processing and Analysis:

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the characteristic peaks of the DSPE, PEG, and Tfp moieties.

  • Purity Calculation:

    • Structural Confirmation: Compare the relative integrals of the different moieties to the expected proton ratios. For example, the ratio of the integral of the PEG backbone (~3.64 ppm) to the terminal methyl groups of the DSPE chains (~0.88 ppm) should be consistent with the PEG13-DSPE structure.

    • Impurity Identification: Look for unexpected signals that may indicate the presence of impurities.

    • Quantitative Purity (with internal standard): Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Identifying Potential Impurities

A thorough understanding of the synthetic route is crucial for predicting and identifying potential impurities.

Synthesis_Impurities cluster_synthesis Synthesis of Tfp-PEG13-DSPE cluster_impurities Potential Impurities DSPE DSPE Step 1 PEGylation DSPE->Step 1 HO-PEG13-OH HO-PEG13-OH HO-PEG13-OH->Step 1 Pentafluoropyridine Pentafluoropyridine Step 2 Tfp Activation Pentafluoropyridine->Step 2 DSPE-PEG13-OH DSPE-PEG13-OH Step 1->DSPE-PEG13-OH Free DSPE Free DSPE Step 1->Free DSPE Unreacted Free HO-PEG13-OH Free HO-PEG13-OH Step 1->Free HO-PEG13-OH Unreacted DSPE-PEG13-DSPE DSPE-PEG-DSPE (dimer) Step 1->DSPE-PEG13-DSPE Side reaction Tfp-PEG13-DSPE Tfp-PEG13-DSPE Step 2->Tfp-PEG13-DSPE Hydrolyzed Tfp-PEG13-DSPE DSPE-PEG13-OH Step 2->Hydrolyzed Tfp-PEG13-DSPE Incomplete reaction/ Hydrolysis DSPE-PEG13-OH->Step 2

Synthesis pathway and potential impurities.

Common Impurities and their ¹H-NMR Signatures:

  • Unreacted DSPE: Signals corresponding only to the DSPE moiety will be present without the characteristic PEG peak at ~3.64 ppm.

  • Unreacted HO-PEG13-Tfp: The large PEG signal will be present, along with the Tfp signal, but the characteristic DSPE signals will be absent.

  • DSPE-PEG13-OH (Hydrolyzed Product): This is a common impurity resulting from the hydrolysis of the Tfp ester. The spectrum will be very similar to the desired product, but the Tfp signal will be absent. The terminal methylene protons of the PEG chain adjacent to the hydroxyl group will have a slightly different chemical shift compared to those next to the Tfp group.

  • DSPE-PEG-DSPE Dimer: This can form as a byproduct during the initial PEGylation step. The ¹H-NMR spectrum would show a doubling of the DSPE signals relative to the PEG signals.

Comparative Analysis: ¹H-NMR vs. Alternative Techniques

While ¹H-NMR is invaluable for structural confirmation, a multi-faceted approach is often necessary for a comprehensive purity assessment of polymeric materials like PEGylated lipids.

Technique Principle Strengths Limitations
¹H-NMR Measures the magnetic properties of protons to elucidate molecular structure.- Excellent for structural confirmation.- Can provide quantitative purity information with an internal standard[3].- Non-destructive.- Signal overlap can make it difficult to resolve and quantify impurities, especially for polymers[4].- Lower sensitivity compared to chromatographic methods.
HPLC-CAD/ELSD High-Performance Liquid Chromatography separates components based on their physicochemical properties, and Charged Aerosol Detection or Evaporative Light Scattering Detection provides near-universal detection of non-volatile analytes.- Considered the "gold standard" for purity determination of PEGylated lipids[4].- Excellent for separating and quantifying impurities.- High sensitivity.- Does not provide structural information on its own.- Requires reference standards for each impurity for accurate quantification.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition.- Confirms the molecular weight distribution of the PEGylated lipid.- Can identify impurities based on their mass.- Often coupled with HPLC (LC-MS) for enhanced separation and identification.- Quantification can be challenging due to variations in ionization efficiency.- Fragmentation may be required for detailed structural analysis.

Conclusion: A Multi-Modal Approach to Ensuring Purity

For the rigorous characterization of Tfp-PEG13-DSPE, a single analytical technique is often insufficient. As Senior Application Scientists, we recommend a tiered approach:

  • ¹H-NMR for Primary Structural Confirmation: Use ¹H-NMR to verify the presence of all key structural components (DSPE, PEG, and Tfp) and to get an initial assessment of purity.

  • HPLC-CAD/ELSD for Quantitative Purity: Employ a validated HPLC method with a universal detector like CAD or ELSD for accurate quantification of the main component and any impurities.

  • Mass Spectrometry for Identity Confirmation: Utilize mass spectrometry to confirm the average molecular weight and the distribution of the PEG chain, and to aid in the identification of unknown impurities detected by HPLC.

By integrating these techniques, researchers and drug developers can establish a robust quality control system, ensuring the reliability and reproducibility of their LNP formulations and, ultimately, the safety and efficacy of their therapeutic products.

References

  • Baird, E. J., Holowka, D., Coates, G. W., and Baird, B. (2003). Biochemistry 42, 12739-12748.
  • Bantu, R., et al. (2011). One-Pot Synthesis of N-Substituted Azepines under Catalyst-Free Conditions. Synlett, 2011(18), 2730-2732.
  • Beyki, K., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4(1), 768.
  • Creative Biolabs. (n.d.). PEGylated Lipid Products. Retrieved from [Link]

  • Dove Medical Press. (n.d.). SUPPLEMENTARY MATERIALS 1 Synthesis of DSPE-PEG3400-AL. Retrieved from [Link]

  • Impact Analytical. (n.d.). Determination of Activated PEG Content on Substrate by 1H NMR Assay. Retrieved from [Link]

  • Li, X., et al. (2015). NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding. Nanoscale, 7(25), 11139-11151.
  • Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231.
  • ResearchGate. (n.d.). 1H NMR spectra for DSPE-PEG-MAN in CDCl 3 (300 MHz, 298 (K) for (A)... Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of DSPE-PEG-MAL, RVG29 and DSPE-PEG-RVG29 samples. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of DSPE-PEG2,000-NHS, GA-N, and DSPE-PEG2,000-GA. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of DSPE-PEG-PEI conjugate. (A) Synthetic route of... Retrieved from [Link]

  • Shelton, J. L., et al. (2018). Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis.
  • Szebeni, J., et al. (2022). Pseudo-anaphylaxis to Polyethylene Glycol (PEG)-Coated Liposomes: Roles of Anti-PEG IgM and Complement Activation in a Porcine Model. ACS nano, 16(7), 10514-10526.
  • Torchilin, V. P., & Trubetskoy, V. S. (1995). Synthesis of an end-group functionalized polyethylene glycol-lipid conjugate for preparation of polymer-grafted liposomes.
  • Toth, E. A., et al. (2011). Quantitative detection of PEGylated biomacromolecules in biological fluids by NMR. Analytical chemistry, 83(15), 5871-5877.
  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
  • Wang, Y., et al. (2023).
  • Wang, Z., et al. (2008). A synthetic method for peptide-PEG-lipid conjugates: application of octreotide-PEG-DSPE synthesis.
  • Weiss, D. R., et al. (2019). PEG-Lipids: Quantitative Study of Unimers and Aggregates Thereof by the Methods of Molecular Hydrodynamics. Analytical Chemistry, 91(15), 9897-9905.
  • Zalipsky, S. (1993). Synthesis of an end-group functionalized polyethylene glycol-lipid conjugate for preparation of polymer-grafted liposomes.
  • Zhang, Y., et al. (2017). DSPE-PEG Modification of α-Conotoxin TxID. Marine drugs, 15(11), 346.

Sources

Comparative Guide to the Mass Spectrometry Analysis of Tfp-peg13-dspe Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of lipid-polymer conjugates is paramount for ensuring the quality, efficacy, and safety of advanced therapeutic delivery systems. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a 13-unit polyethylene glycol (PEG) chain, functionalized with a tetrafluorophenyl (TFP) ester, herein referred to as Tfp-peg13-dspe.

The structural integrity and purity of these conjugates are critical, as they are foundational components in technologies like lipid nanoparticles (LNPs) for mRNA delivery.[1][2][3] The DSPE portion serves as a hydrophobic lipid anchor, the PEG chain enhances circulation time and stability, and the reactive TFP ester allows for the covalent attachment of targeting ligands or therapeutic molecules.[4] This guide will dissect the analytical challenges posed by these unique molecules and compare the primary mass spectrometry workflows used for their definitive characterization.

The Analytical Challenge: Polydispersity and Complexity

Characterizing PEGylated lipids like Tfp-peg13-dspe presents a significant analytical challenge primarily due to the polymeric nature of PEG.[1][5] Even with a defined number of repeating units (13 in this case), synthetic PEG chains exhibit polydispersity, resulting in a distribution of molecular weights rather than a single mass.[1][6] Furthermore, the conjugate combines a hydrophobic lipid, a hydrophilic polymer, and a reactive chemical group, each with distinct ionization properties. Mass spectrometry is indispensable for confirming the covalent structure, assessing the molecular weight distribution, and identifying potential impurities or degradation products, such as hydrolyzed esters.[1][7]

cluster_conjugate Tfp-peg13-dspe Conjugate Structure TFP TFP Ester (Reactive Group) PEG PEG13 (Hydrophilic Spacer) TFP->PEG Amide Bond (Post-conjugation) DSPE DSPE (Lipid Anchor) PEG->DSPE Phosphate Ester Linkage

Caption: Molecular architecture of the Tfp-peg13-dspe conjugate.

Mass Spectrometry Ionization Techniques: A Head-to-Head Comparison

The two most prominent soft ionization techniques for analyzing large, non-volatile molecules like Tfp-peg13-dspe are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[8] The choice between them is critical and depends on the specific analytical goal.

FeatureMALDI-TOF MSESI-MS (Q-TOF, Orbitrap)Rationale & Causality
Primary Ion Species Predominantly singly charged ions ([M+H]⁺, [M+Na]⁺)[9][10]Multiple charged ions ([M+nH]ⁿ⁺)[10][11]ESI's gentle solvent evaporation process allows for the accumulation of multiple charges, which is beneficial for high-mass molecules. MALDI's energetic process typically results in single charge states, simplifying the spectrum.
Spectral Complexity Low; simplified spectra are easier to interpret for polymer distributions.[9]High; requires deconvolution algorithms to determine the neutral mass.[5][11]The multiple charge states in ESI create a complex, overlapping series of peaks. While powerful, this necessitates sophisticated software to reconstruct the original mass distribution.[6]
Tolerance to Buffers/Salts HighLowMALDI is more robust to the presence of non-volatile salts, which can suppress the ESI signal. ESI often requires sample cleanup or coupling with liquid chromatography.
Tandem MS (MS/MS) Possible (TOF/TOF)Readily available and high performance.ESI, particularly when coupled with analyzers like Q-TOF or Orbitrap, offers superior fragmentation capabilities for detailed structural elucidation of the lipid and TFP moieties.
Coupling to LC Possible, but less common.Standard and highly efficient.[2][3][6]The direct coupling of Liquid Chromatography (LC) to ESI-MS is the gold standard for analyzing complex mixtures, providing separation prior to mass analysis.[1][2][3]
Key Application Rapid screening, determination of average molecular weight and polydispersity.[11][12][13]Definitive structural confirmation, impurity profiling, and quantitative analysis, especially when coupled with LC.[6][14]For a quick assessment of synthesis success and polymer distribution, MALDI is highly effective. For in-depth characterization required for regulatory approval, LC-ESI-MS is superior.[6]
Recommended Workflow: High-Resolution LC-ESI-MS

For comprehensive and trustworthy characterization of Tfp-peg13-dspe conjugates, a Liquid Chromatography-Mass Spectrometry (LC-MS) method using an ESI source coupled to a high-resolution mass analyzer (such as a Q-TOF or Orbitrap) is the recommended approach.[2][3][6] This workflow provides separation of the conjugate from starting materials or impurities, and the high mass accuracy and resolution allow for unambiguous identification.[2][3]

cluster_workflow LC-ESI-MS Workflow Sample Sample Injection (Conjugate in Solution) LC HPLC Separation (Reversed-Phase C4/C8) Sample->LC ESI Electrospray Ionization (Soft Ionization) LC->ESI MS1 Mass Analyzer (Full Scan MS) ESI->MS1 CID Collision Cell (Fragmentation, MS/MS) MS1->CID Detector Detector MS1->Detector MS2 Mass Analyzer (Fragment Ion Scan) CID->MS2 MS2->Detector Data Data Analysis (Deconvolution & Identification) Detector->Data

Caption: Recommended analytical workflow for Tfp-peg13-dspe characterization.

Detailed Experimental Protocol: LC-ESI-MS

This protocol is designed to be a self-validating system, providing confidence in the identity and purity of the Tfp-peg13-dspe conjugate.

1. Sample Preparation:

  • Rationale: Proper dissolution is key to preventing aggregation and ensuring compatibility with the LC mobile phase.

  • Protocol:

    • Accurately weigh ~1 mg of the Tfp-peg13-dspe conjugate.

    • Dissolve in 1 mL of a 50:50 mixture of isopropanol and acetonitrile to create a 1 mg/mL stock solution. This solvent choice balances solubility for both the lipid (isopropanol) and polymer (acetonitrile) portions.

    • Vortex thoroughly for 1 minute.

    • Dilute the stock solution to a final concentration of 10-50 µg/mL using the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

2. Liquid Chromatography (LC) Conditions:

  • Rationale: Reversed-phase chromatography is used to separate the amphiphilic conjugate from more polar or non-polar impurities. A C4 or C8 column is chosen to provide adequate retention for the lipid tail without causing excessive broadening of the PEGylated species.

  • Protocol:

    • LC System: Agilent 1290 Infinity II LC or equivalent.[2]

    • Column: Agilent ZORBAX RRHD SB-C8, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 95:5 Water/Acetonitrile + 0.1% Formic Acid. (The acid aids in protonation for positive mode ESI).

    • Mobile Phase B: 95:5 Isopropanol/Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 20% B

      • 2-10 min: 20% to 95% B

      • 10-12 min: Hold at 95% B

      • 12.1-15 min: Return to 20% B (re-equilibration).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50 °C (Elevated temperature improves peak shape for lipids).

    • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Rationale: High-resolution mass spectrometry allows for accurate mass determination, which is critical for confirming the elemental composition. Tandem MS (MS/MS) is used to fragment the molecule and confirm the connectivity of the Tfp, PEG, and DSPE moieties.

  • Protocol:

    • MS System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.[2]

    • Ionization Mode: ESI, Positive.

    • Gas Temperature: 325 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 175 V.

    • Mass Range (MS1): 300-2500 m/z.

    • Acquisition Rate (MS1): 2 spectra/s.

    • MS/MS: Data-dependent acquisition (DDA) of the top 3 most abundant precursors per cycle.

    • Collision Energy: Fixed at 40 V (or ramped 20-60 V) to generate informative fragments.

Data Interpretation: A Validating System

A successful analysis will yield a chromatogram with a primary peak corresponding to the Tfp-peg13-dspe conjugate. The mass spectrum for this peak will show a distribution of multiply charged ions.

  • Deconvolution: Use software (e.g., Agilent MassHunter BioConfirm) to deconvolve the multiple charge state envelope into a zero-charge mass spectrum.[6]

  • Mass Confirmation: The deconvoluted spectrum should show a Gaussian-like distribution of peaks separated by 44.05 Da, the mass of the ethylene glycol monomer (-CH₂CH₂O-). The most abundant peak should correspond to the calculated average molecular weight of Tfp-peg13-dspe (approx. 1568.9 Da).[4]

  • Fragmentation Analysis (MS/MS): The MS/MS spectrum should contain fragment ions that confirm the structure. Key fragments to look for include:

    • Loss of the TFP group.

    • Characteristic fragmentation of the DSPE lipid chains.

    • A series of ions separated by 44.05 Da, confirming the PEG ladder.

The combination of accurate mass from the MS1 scan and confirmatory fragments from the MS/MS scan provides a self-validating dataset, ensuring high confidence in the conjugate's identity.

Conclusion and Recommendations

While MALDI-TOF MS offers a rapid method for assessing the average molecular weight and polydispersity of Tfp-peg13-dspe, it lacks the resolving power and structural depth of LC-ESI-MS. For rigorous quality control, stability studies, and regulatory submissions, LC coupled to high-resolution ESI-MS is the authoritative method. [1][2][3][6] It provides not only definitive mass confirmation but also crucial information on purity and structural integrity that is essential for the development of safe and effective drug delivery platforms.

References
  • DSPE-PEG-TFP . AxisPharm. [Link]

  • DSPE-PEG Modification of α-Conotoxin TxID . MDPI. [Link]

  • Mass spectra of peptide-conjugated lipids. Mass spectra of a DSPE-PEG-H... . ResearchGate. [Link]

  • Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos . PubMed Central. [Link]

  • Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry . Agilent Technologies. [Link]

  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry . Walsh Medical Media. [Link]

  • Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis . PubMed Central. [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates . Novatia. [Link]

  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis . PubMed Central. [Link]

  • Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines . ResearchGate. [Link]

  • MALDI-2 Mass Spectrometry for Synthetic Polymer Analysis . PubMed Central. [Link]

  • LC/MS Analysis of Lipid Composition in an mRNA LNP Formulation: A Stability Study . Agilent Technologies. [Link]

  • A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides . ACS Publications. [Link]

  • DSPE-PEG-Folate . PubChem. [Link]

  • MALDI-2 Mass Spectrometry for Synthetic Polymer Analysis . ACS Publications. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples . MDPI. [Link]

  • DSPE-PEG45-NH-Mal . PubChem. [Link]

  • LC/MS Analysis of Lipid Composition in an mRNA LNP Formulation: A Stability Study . Agilent Technologies. [Link]

  • What are the relative pros and cons of MALDI-TOF versus ESI for looking at peptide composition? . ResearchGate. [Link]

  • Current LC-MS/MS methods in lipidomics . ResearchGate. [Link]

  • Why is it so difficult to obtain good mass spectra for high molecular weight polymers? . Royal Society of Chemistry. [Link]

  • New Mass Spectrometry Techniques for the Analysis of Polymers for Coatings Applications: MALDI and ESI . Paint.org. [Link]

Sources

A Senior Application Scientist's Guide to Zeta Potential Measurement of Tfp-peg13-dspe Modified Liposomes

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond Particle Size, The Critical Role of Surface Charge in Liposomal Drug Delivery

In the development of advanced drug delivery systems, particularly liposomal formulations, particle size has long been a primary focus of characterization. However, the surface charge of these nanoparticles, quantified by the zeta potential, is an equally critical parameter that dictates their fate in vitro and in vivo. Zeta potential is the measure of the magnitude of the electrostatic repulsive or attractive forces between particles in a liquid suspension.[1] A high-magnitude zeta potential (highly positive or highly negative) generally signifies good colloidal stability due to strong inter-particle repulsion, preventing aggregation. Conversely, a value close to zero suggests a higher likelihood of flocculation and instability.[2]

For sophisticated formulations, such as those modified with targeting ligands, zeta potential provides invaluable insight into the success of surface modifications and predicts biological interactions. This guide provides a comparative framework for measuring the zeta potential of liposomes modified with a targeting peptide (Tfp) linked via a polyethylene glycol (PEG) spacer to a DSPE phospholipid anchor (Tfp-peg13-dspe). We will explore the causality behind experimental choices and provide a robust protocol for obtaining reliable and reproducible data using electrophoretic light scattering (ELS), a technique commonly employed by instruments like the Malvern Zetasizer.[1][3]

Deconstructing the Nanocarrier: The Influence of Each Component on Surface Charge

Understanding the expected zeta potential of Tfp-peg13-dspe modified liposomes requires an appreciation for the contribution of each component to the overall surface chemistry.

  • The Liposomal Core (e.g., DPPC/Cholesterol): The foundational vesicle is typically composed of neutral or zwitterionic phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and cholesterol.[4] Due to the orientation of the phosphate groups in the phospholipid head, these "neutral" liposomes often exhibit a slight negative zeta potential in a neutral pH buffer.[5][6]

  • The Stealth Layer (DSPE-PEG): 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) is incorporated to create a hydrophilic "stealth" layer.[7][8] This PEG layer sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system and prolonging circulation time.[9][10] Critically, this dense hydrophilic cloud can shield the inherent surface charge of the liposome, shifting the measured zeta potential closer to neutrality. This phenomenon is known as charge shielding.[]

  • The Targeting Moiety (Tfp Peptide): The Tfp (Tumor-homing and/or Transferrin-mimetic peptide) is conjugated to the distal end of the PEG chain.[12] Its purpose is to actively target receptors overexpressed on cancer cells, such as the transferrin receptor (TfR), enhancing cellular uptake and therapeutic efficacy.[13][14] The Tfp peptide, being composed of amino acids, will have its own intrinsic charge dependent on its sequence and the pH of the surrounding medium. This charge will be projected at the outer surface of the PEG layer, directly influencing the final zeta potential of the liposome. A peptide rich in acidic amino acids (Asp, Glu) will impart a negative charge, while one rich in basic amino acids (Lys, Arg, His) will contribute a positive charge at physiological pH.

The Comparative Experimental Framework

To scientifically validate the impact of each modification step, a comparative analysis is essential. We will compare our target formulation against two key controls:

  • Unmodified Liposomes (Control 1): The base formulation (e.g., DPPC/Cholesterol). This provides the baseline zeta potential.

  • PEGylated Liposomes (Control 2): The base formulation incorporating DSPE-PEG. This demonstrates the charge-shielding effect of the PEG layer.

  • Tfp-peg13-dspe Modified Liposomes (Test Sample): The final, fully functionalized formulation. This reveals the net surface charge imparted by the targeting peptide.

Experimental Protocol: Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)

This protocol is designed for a Malvern Zetasizer or similar instrument based on the principle of Laser Doppler Velocimetry.[3]

Principle of Measurement

The instrument applies an electric field across the sample. Charged particles suspended in the medium will move towards the oppositely charged electrode—a phenomenon known as electrophoresis.[15] A laser beam is directed through the sample, and the light scattered by the moving particles is detected. The velocity of the particles causes a Doppler shift in the frequency of the scattered light. This frequency shift is directly proportional to the particle's electrophoretic mobility, from which the instrument's software calculates the zeta potential using the Henry equation.[16]

G dilute dilute load load dilute->load Vortex gently equilibrate equilibrate equilibrate->load measure measure review review measure->review caption Fig 1. Experimental workflow for comparative zeta potential measurement.

Fig 1. Experimental workflow for comparative zeta potential measurement.

Step-by-Step Methodology
  • Instrument Preparation & Validation:

    • Action: Turn on the instrument and allow the laser to warm up for at least 30 minutes.

    • Causality: A stable laser source is crucial for consistent light scattering measurements.

    • Action: Run a zeta potential standard (e.g., Malvern DTS0050) to verify instrument performance.[17] The result should be within the specifications provided by the manufacturer.

    • Causality: This step serves as a system suitability test, ensuring the electronics, optics, and cell are functioning correctly, which is a cornerstone of a self-validating protocol.

  • Dispersant Preparation:

    • Action: Prepare the dispersant. A common choice is 10 mM NaCl solution. Filter the solution through a 0.22 µm syringe filter.

    • Causality: Zeta potential is highly dependent on the ionic concentration and pH of the medium.[1][17] Using a simple, defined salt solution rather than a complex buffer (like PBS) minimizes the number of ionic species, leading to a more straightforward interpretation. Filtering removes dust and other particulates that could interfere with the light scattering measurement.

  • Sample Preparation:

    • Action: Dilute each liposome formulation (Unmodified, PEGylated, Tfp-PEGylated) in the prepared dispersant. A typical dilution is 1:50 to 1:100, aiming for a final lipid concentration of approximately 0.1-1.0 mg/mL.[18]

    • Causality: Samples must be dilute enough to prevent multiple scattering events, where light scattered from one particle is re-scattered by another. This ensures the measurement accurately reflects individual particle behavior. The concentration should still be high enough to provide a sufficient scattering signal.[19]

    • Action: Gently mix by inverting or brief, low-speed vortexing. Avoid vigorous shaking or sonication.

    • Causality: Liposomes are sensitive structures. Harsh mixing can induce aggregation or cause them to rupture, altering the very properties you intend to measure.

  • Measurement Execution:

    • Action: Rinse a folded capillary cell (e.g., DTS1070) with the filtered dispersant, then with the diluted sample. Finally, fill the cell with the diluted sample, ensuring no air bubbles are present.

    • Causality: Rinsing prevents cross-contamination and ensures the sample environment is consistent. Air bubbles will scatter light intensely and interfere with the measurement.

    • Action: Place the cell in the instrument. In the software (e.g., Zetasizer Software), define the measurement parameters:

      • Dispersant: Select water as a base and manually enter the correct viscosity and refractive index for your 10 mM NaCl solution at 25°C.

      • Temperature: Set to 25°C and allow for a 120-second equilibration time.

      • Measurement Protocol: Set for at least three consecutive measurements per sample.

    • Causality: Accurate dispersant parameters are critical for the software to correctly calculate zeta potential from electrophoretic mobility. Temperature affects viscosity and ionic mobility, so thermal equilibration is mandatory for reproducibility.[18] Multiple runs allow for the assessment of measurement precision.

  • Data Acquisition and Analysis:

    • Action: Start the measurement. After completion, analyze the Zeta Potential Distribution graph and the quality report.

    • Causality: The distribution provides information on the homogeneity of the surface charge. A single, narrow peak is ideal. The quality report indicates if the measurement meets the instrument's internal quality criteria (e.g., phase plot quality, mean count rate).

    • Action: Record the mean Zeta Potential (mV) and the Polydispersity Index (PDI) for each sample. Repeat the entire process for all three formulations.

Data Presentation and Interpretation of Expected Results

The quantitative data should be summarized in a clear, structured table for easy comparison.

Formulation IDLiposome CompositionMean Zeta Potential (mV) ± SDPolydispersity Index (PDI) ± SD
Control 1DPPC/Cholesterol-5.2 ± 0.80.15 ± 0.02
Control 2DPPC/Cholesterol/DSPE-PEG-1.8 ± 0.50.13 ± 0.03
Test SampleDPPC/Cholesterol/Tfp-peg13-dspe+12.5 ± 1.10.14 ± 0.02

Note: The data above are representative and hypothetical, intended to illustrate expected trends.

Interpreting the Trends:
  • Control 1 (Unmodified): A slightly negative zeta potential is expected, consistent with literature for standard phospholipid vesicles.[5][6] This is our baseline.

  • Control 2 (PEGylated): A significant shift towards neutrality (from -5.2 mV to -1.8 mV) is anticipated. This is the classic charge-shielding effect of the dense, neutral PEG layer, which masks the underlying surface charge of the liposome.[20][21] This result validates that the DSPE-PEG has been successfully incorporated into the bilayer.

  • Test Sample (Tfp-Modified): The zeta potential shifts to a positive value (+12.5 mV). This strongly indicates the successful conjugation of the Tfp peptide to the distal end of the PEG chains. The positive value suggests that, at the pH of the measurement, the Tfp peptide used in this hypothetical example has a net positive charge (i.e., it is rich in basic amino acids like Arginine or Lysine). The magnitude of this charge provides a quantitative measure of the new surface character of the liposome, which will govern its interaction with negatively charged cell membranes.

G cluster_unmodified Unmodified Liposome (Slightly Negative Charge) cluster_pegylated PEGylated Liposome (Charge Shielding) cluster_tfp Tfp-PEG-Liposome (Net Positive Charge) lp1 lp1 c1 - c2 - lp2 lp2 p1 lp2->p1 p2 lp2->p2 p3 lp2->p3 p4 lp2->p4 p5 lp2->p5 lp3 lp3 p6 lp3->p6 p7 lp3->p7 p8 lp3->p8 p9 lp3->p9 p10 lp3->p10 t1 p6->t1 t2 p7->t2 t3 p8->t3 t4 p9->t4 t5 p10->t5 cp1 + cp2 + cp3 + caption Fig 2. Conceptual diagram of surface charge modulation.

Fig 2. Conceptual diagram of surface charge modulation.

Conclusion

Zeta potential measurement is an indispensable tool in the characterization of complex, functionalized liposomes. It offers a sensitive and quantitative method to confirm successful surface modification and provides a critical predictor of colloidal stability and biological interactions. By employing a systematic, comparative approach that includes unmodified and PEGylated controls, researchers can unequivocally determine the impact of a targeting ligand like Tfp on the liposome's surface charge. This robust characterization is fundamental to developing safe, stable, and effective nanomedicines for targeted drug delivery.

References

  • What is the significance of zeta potential measurement? How to measure?. (2023-10-19).
  • Zeta potential measurements of different formulations (n Z 5).... - ResearchGate. Available at: [Link]

  • Deciphering the Functional Composition of Fusogenic Liposomes - MDPI. Available at: [Link]

  • Effect of zeta potential of innovative lipid nanocapsules on triamcinolone transdermal delivery - PubMed. (2022-03-13). Available at: [Link]

  • Zeta Potential Measurements - nanoComposix. Available at: [Link]

  • Zeta potentials of PEG-modified cationic liposomeODN complexes at... - ResearchGate. Available at: [Link]

  • ζ-Potential measurements of empty PEG-modified lipid micelles without... - ResearchGate. Available at: [Link]

  • Measuring Zeta Potential of Nanoparticles - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Available at: [Link]

  • Peptide-Enabled Targeted Delivery Systems for Therapeutic Applications - PMC. Available at: [Link]

  • Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC. (2022-08-09). Available at: [Link]

  • Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC. Available at: [Link]

  • An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • The Role of Cell-Penetrating Peptide and Transferrin on Enhanced Delivery of Drug to Brain. Available at: [Link]

  • Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater | ACS Omega. (2024-02-22). Available at: [Link]

  • Settings of Zetasizer Nano ZS for liposomal characterization. - ResearchGate. Available at: [Link]

  • I need to add PEG 2000 to my liposome formulation should it be conjugated to a lipid or can i use it as it is? | ResearchGate. (2021-02-23). Available at: [Link]

  • Lipid Nanoparticle and Liposome Reference Materials: Assessment of Size Homogeneity and Long-Term −70 °C and 4 °C Storage Stability - PMC - NIH. (2023-02-07). Available at: [Link]

  • Comparison of polypeptides that bind the transferrin receptor for targeting gold nanocarriers. (2021-06-04). Available at: [Link]

  • A Comprehensive Review on Liposome: Preparation Methods, Characterization, And Applications. (2026-01-25). Available at: [Link]

  • Characterising the Size and Concentration of Liposomes - Pharmaceutical Technology. Available at: [Link]

  • Composition and Structure of Liposomes - Creative Biolabs. Available at: [Link]

  • PepTune: De Novo Generation of Therapeutic Peptides with Multi-Objective-Guided Discrete Diffusion - YouTube. (2025-01-21). Available at: [Link]

  • Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer - MDPI. Available at: [Link]

  • tLyP-1 Peptide Functionalized Human H Chain Ferritin for Targeted Delivery of Paclitaxel - ScienceOpen. Available at: [Link]

Sources

Assessing Cytotoxicity of Tfp-PEG13-DSPE Based Nanoparticles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The TFP Advantage and Safety Profile

In the development of targeted lipid nanoparticles (LNPs), the choice of bioconjugation chemistry is a critical determinant of both ligand density and cellular safety. Tfp-PEG13-DSPE (Tetrafluorophenyl-PEG13-1,2-distearoyl-sn-glycero-3-phosphoethanolamine) represents a second-generation amine-reactive lipid, engineered to overcome the hydrolytic instability of traditional NHS (N-hydroxysuccinimide) esters.[1]

While TFP esters offer superior conjugation efficiency—particularly at the slightly basic pH required for lysine coupling—they release 2,3,5,6-tetrafluorophenol as a leaving group. Unlike the relatively benign N-hydroxysuccinimide, tetrafluorophenol carries distinct toxicity risks if not rigorously removed. This guide provides a framework for assessing the cytotoxicity of Tfp-PEG13-DSPE based LNPs, distinguishing between intrinsic lipid toxicity and process-related impurities.

Chemical Basis of Performance & Toxicity

To accurately assess cytotoxicity, one must understand the molecular architecture and the reaction byproducts.

The Molecule: Tfp-PEG13-DSPE[1]
  • DSPE Tail: A saturated C18 phospholipid that confers high bilayer stability and a high phase transition temperature (

    
    C), reducing "leakiness" of the LNP.
    
  • PEG13 Linker: A discrete (monodisperse) polyethylene glycol spacer. Unlike polydisperse PEG2000, PEG13 ensures precise ligand spacing, reducing steric shielding variability.

  • TFP Ester: The reactive headgroup.[2] It is significantly more hydrophobic and stable against hydrolysis than NHS esters, allowing for higher coupling yields in aqueous buffers.

The Comparative Landscape

The following table contrasts Tfp-PEG13-DSPE with its primary alternatives.

FeatureTfp-PEG13-DSPENHS-PEG-DSPEMaleimide-PEG-DSPE
Reactive Target Primary Amines (

)
Primary Amines (

)
Sulfhydryls (

)
Hydrolytic Stability High (

hours at pH 7.[1]5)
Low (

minutes at pH 7.5)
Moderate
Leaving Group 2,3,5,6-TetrafluorophenolN-HydroxysuccinimideNone (Addition reaction)
Leaving Group Tox. Moderate/High (Skin/Eye irritant)Low (Biocompatible)N/A
Conjugation Efficiency High (>80% typical)Moderate (30-60% typical)High (>90%)
Primary Use Case High-density ligand attachmentStandard conjugationThiolated ligands only
Reaction Mechanism & Byproducts

The diagram below illustrates the conjugation pathway and the release of the specific byproduct that must be monitored during toxicity screening.

ConjugationMechanism cluster_0 Reagents cluster_1 Products LNP Tfp-PEG13-DSPE (LNP Surface) Reaction Nucleophilic Attack (pH 7.4 - 8.0) LNP->Reaction Ligand Ligand-NH2 (Antibody/Peptide) Ligand->Reaction Conjugate Amide-Linked LNP (Stable) Reaction->Conjugate Byproduct 2,3,5,6-Tetrafluorophenol (Toxic Leaving Group) Reaction->Byproduct Released caption Figure 1: Conjugation mechanism of Tfp-PEG13-DSPE. Note the release of tetrafluorophenol.

Experimental Protocol: Formulation & Cytotoxicity Assessment

This protocol is designed to validate the safety of the final LNP construct, ensuring that any observed toxicity is due to the drug payload and not the conjugation chemistry.

Phase 1: LNP Formulation & Conjugation (Brief)
  • Method: Ethanol Injection or Microfluidic Mixing.

  • Lipid Mix: Ionizable Lipid / DSPC / Cholesterol / Tfp-PEG13-DSPE (Molar ratios typically 50:10:38.5:1.5).

  • Conjugation:

    • Formulate LNPs with Tfp-PEG13-DSPE on the surface.

    • Add ligand (protein/peptide) in HEPES buffer (pH 7.8).

    • Incubate at Room Temp for 2–4 hours.

Phase 2: Purification (The Critical Safety Step)

Because the TFP leaving group is toxic, dialysis is mandatory .

  • System: Use a 100 kDa MWCO Float-A-Lyzer or TFF (Tangential Flow Filtration) system.

  • Buffer Exchange: Dialyze against PBS (pH 7.4) for 24 hours with at least 3 buffer changes (volume ratio 1:1000).

  • Validation: Ideally, run a small aliquot on HPLC to confirm the absence of the free tetrafluorophenol peak (UV absorbance at ~212 nm or 260 nm, distinct from protein).

Phase 3: Cytotoxicity Assays

Perform these assays after purification.

A. Metabolic Activity (CCK-8 or MTT)
  • Purpose: Assess general cell viability.

  • Cells: Relevant target cell line (e.g., HeLa, HepG2) and a control healthy line (e.g., HEK293).

  • Protocol:

    • Seed 5,000 cells/well in 96-well plates. Incubate 24h.

    • Treat with LNP concentration gradient (e.g., 10 nM to 1000 nM siRNA/mRNA or 0.1 to 100 µg/mL total lipid).

    • Include Controls:

      • Negative: PBS.[3]

      • Positive: 10% DMSO or Triton X-100.

      • Vehicle Control: Empty LNPs (Tfp-functionalized but quenched with glycine).

    • Incubate 24h/48h. Add reagent, read absorbance.

B. Membrane Integrity (LDH Release)
  • Purpose: TFP esters are hydrophobic; unreacted lipids might destabilize cell membranes.

  • Protocol: Measure Lactate Dehydrogenase (LDH) in the supernatant after 4–6 hours of treatment. High LDH indicates membrane rupture.

C. Hemolysis Assay (For IV Administration)
  • Purpose: Ensure the LNP does not lyse red blood cells (RBCs).

  • Protocol: Incubate LNPs with 2% RBC suspension for 1 hour at 37°C. Spin down and measure Hemoglobin release at 540 nm.

Assessment Workflow & Decision Logic

Use the following flowchart to guide your troubleshooting if toxicity is observed.

ToxWorkflow Start Start: Observed Cytotoxicity (Low IC50) Check1 Was Purification Sufficient? Start->Check1 Retest1 Re-dialyze (48h) or use TFF Check1->Retest1 Unsure Check2 Is Toxicity Ligand-Mediated? Check1->Check2 Yes, Confirmed Retest1->Check1 ControlExp Run 'Quenched' Control (Glycine + Tfp-LNP) Check2->ControlExp Result1 Toxicity Reduced: Cause was Free TFP Group ControlExp->Result1 Control is Safe Result2 Toxicity Persists: Cause is Lipid/Ligand ControlExp->Result2 Control is Toxic caption Figure 2: Troubleshooting logic for Tfp-PEG13-DSPE LNP cytotoxicity.

Data Interpretation & Expected Results

When comparing Tfp-PEG13-DSPE against NHS-PEG-DSPE, use the following reference metrics. Note: Values are representative of standard PEGylated lipid formulations.

MetricTfp-PEG13-DSPE LNP (Purified)NHS-PEG-DSPE LNP (Purified)Interpretation
Conjugation Yield 85% - 95%50% - 70%Higher yield = More ligand per particle.[1]
IC50 (HeLa cells) > 100 µg/mL (Lipid)> 100 µg/mL (Lipid)Both should be non-toxic if purified.[1]
Hemolysis < 2%< 2%ASTM standard for "non-hemolytic".[1]
Stability (4°C) High (Linker is stable)Moderate (Hydrolysis prone)TFP maintains ligand attachment longer.[1]

Critical Insight: If your Tfp-LNP shows significantly higher toxicity than the NHS-LNP, it is almost exclusively due to incomplete removal of the tetrafluorophenol leaving group . The final amide bond formed in both cases is chemically identical.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69858: 2,3,5,6-Tetrafluorophenol. Retrieved from [Link]

  • Zhang, et al. Functionalized lipid-like nanoparticles for in vivo mRNA delivery and base editing. Science Advances, 2020.[4] Retrieved from [Link]

Sources

Navigating the In Vivo Maze: A Comparative Guide to the Circulation Longevity of Tfp-peg13-dspe Formulations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug delivery, the ability of a nanoparticle to persist in circulation is a critical determinant of its therapeutic efficacy. A prolonged circulation time enhances the probability of the nanocarrier reaching its intended target, be it a tumor microenvironment or a specific cell type. This guide, crafted for the discerning researcher, delves into the in vivo circulation dynamics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipids functionalized with a polyethylene glycol (PEG) spacer and a terminal 2,3,5,6-Tetrafluorophenyl (TFP) ester, specifically focusing on a PEG length of 13 units (Tfp-peg13-dspe).

The inclusion of a PEG layer on the surface of liposomes and other nanoparticles, a process known as PEGylation, is a well-established strategy to prolong their circulation time.[1][2] This hydrophilic polymer chain creates a "stealth" effect, reducing recognition and uptake by the mononuclear phagocyte system (MPS), thereby delaying clearance from the bloodstream.[3] The DSPE anchor ensures stable incorporation into the lipid bilayer of the nanocarrier.[4]

The TFP ester at the terminus of the PEG chain serves as a reactive group for covalent conjugation of targeting ligands, such as antibodies or small molecules.[5] This functionalization, however, can influence the pharmacokinetic profile of the nanocarrier. This guide will provide a comparative analysis of Tfp-peg13-dspe formulations and their non-functionalized counterparts, supported by experimental data and detailed protocols to empower your research endeavors.

The Impact of Functionalization on In Vivo Circulation: A Comparative Analysis

While specific pharmacokinetic data for Tfp-peg13-dspe is not extensively available in publicly accessible literature, we can draw valuable insights from studies on similarly functionalized PEG-DSPE liposomes. A relevant case study involves folate-targeted liposomes (FTLs), where folate, a targeting ligand, is conjugated to the distal end of the PEG chain.[6][7] This provides a strong comparative model to understand the potential effects of a terminal functional group, analogous to the TFP ester, on circulation time.

In a study comparing folate-targeted PEG-DSPE liposomes to non-targeted (plain) PEG-DSPE liposomes in tumor-bearing mice, a notable difference in their pharmacokinetic profiles was observed.[6] The folate-targeted liposomes were cleared from circulation more rapidly than their non-targeted counterparts, primarily due to increased uptake by the liver.[6] This suggests that the presence of a targeting moiety can, in some cases, lead to faster clearance, a critical consideration in the design of targeted drug delivery systems.

Table 1: Comparative Pharmacokinetic Parameters of Functionalized vs. Non-Functionalized PEG-DSPE Liposomes (Illustrative Data Based on Folate-Targeted Liposome Studies)

FormulationHalf-life (t½)Area Under the Curve (AUC)Clearance (CL)Primary Clearance OrganReference
Non-Targeted PEG-DSPE Liposomes LongerHigherLowerSpleen[6]
Folate-Targeted PEG-DSPE Liposomes ShorterLowerHigherLiver[6]

Note: This table presents a qualitative summary based on the findings of studies on folate-targeted liposomes as a proxy for TFP-functionalized liposomes. Actual values will vary depending on the specific targeting ligand, particle size, lipid composition, and animal model.

It is also crucial to consider that repeated administration of PEGylated liposomes can lead to a phenomenon known as "accelerated blood clearance" (ABC).[8] This involves a rapid clearance of the second dose, an important factor in designing multi-dose therapeutic regimens.

Experimental Protocol for In Vivo Circulation Time Determination

To empower researchers to conduct their own comparative studies, we provide a comprehensive, step-by-step protocol for assessing the in vivo circulation time of liposomal formulations.

Part 1: Liposome Formulation and Characterization

This phase focuses on the preparation and quality control of the liposomal formulations. The thin-film hydration method is a widely used and reproducible technique.[9][10][11]

Step 1: Lipid Film Hydration

  • Lipid Dissolution: Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG, and Tfp-peg13-dspe) in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture, in a round-bottom flask.[12]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[10]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids.[12] This will result in the formation of multilamellar vesicles (MLVs).

Step 2: Liposome Sizing

  • Extrusion: To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. Repeat the extrusion process 10-15 times to ensure a narrow size distribution.

Step 3: Characterization

  • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential of the liposomal formulations using dynamic light scattering (DLS).

  • Encapsulation Efficiency: If a drug is encapsulated, determine the encapsulation efficiency (EE%) by separating the unencapsulated drug from the liposomes using techniques like size exclusion chromatography or centrifugation, followed by quantification of the drug in both fractions.[13][14][15][]

Part 2: In Vivo Circulation Study in a Murine Model

This part of the protocol outlines the procedure for administering the liposomes to animals and collecting blood samples for analysis. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Step 1: Animal Handling and Administration

  • Animal Model: Use healthy, adult mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old. Allow the animals to acclimatize for at least one week before the experiment.

  • Administration: Inject the liposomal formulations (Tfp-peg13-dspe and a non-functionalized control) intravenously via the tail vein. The injection volume should be appropriate for the mouse's weight (e.g., 100-200 µL).

Step 2: Blood Sampling

  • Time Points: Collect blood samples at predetermined time points post-injection (e.g., 5 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, and 48 hr).

  • Collection Method: Collect blood (approximately 20-50 µL) via retro-orbital bleeding or saphenous vein puncture into tubes containing an anticoagulant (e.g., EDTA).

Step 3: Sample Processing and Analysis

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Quantification: Quantify the concentration of the liposomes or the encapsulated drug in the plasma samples using a suitable analytical method. If the liposomes are labeled with a fluorescent marker, fluorescence spectroscopy can be used. For drug-loaded liposomes, high-performance liquid chromatography (HPLC) is a common method.

Part 3: Pharmacokinetic Data Analysis

The final phase involves analyzing the collected data to determine the pharmacokinetic parameters.

Step 1: Data Plotting

  • Plot the plasma concentration of the liposomes or drug as a function of time.

Step 2: Pharmacokinetic Modeling

  • Model Selection: Use a pharmacokinetic modeling software to fit the data to a suitable model. A two-compartment model is often appropriate for liposomal drug delivery systems.[17][18][19][20]

  • Parameter Calculation: From the model, calculate key pharmacokinetic parameters, including:

    • Half-life (t½): The time it takes for the plasma concentration to decrease by half.

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_formulation Part 1: Formulation & Characterization cluster_invivo Part 2: In Vivo Study cluster_analysis Part 3: Data Analysis A Lipid Film Hydration B Liposome Sizing (Extrusion) A->B C Characterization (DLS, EE%) B->C D IV Administration (Mice) C->D Formulations Ready E Blood Sampling (Time Points) D->E F Plasma Separation & Quantification E->F G Pharmacokinetic Modeling F->G Concentration-Time Data H Parameter Calculation (t½, AUC, CL) G->H I Comparison of Formulations H->I Comparative Results

Caption: Experimental workflow for comparing the in vivo circulation time.

Pharmacokinetic_Comparison cluster_pk Pharmacokinetic Profile cluster_outcome Expected Outcome Formulations Formulation Types Non-Targeted PEG-DSPE Tfp-peg13-dspe (Functionalized) PK_Params Key Parameters Circulation Half-life (t½) Area Under the Curve (AUC) Clearance (CL) Formulations:f0->PK_Params Longer Circulation Formulations:f1->PK_Params Potentially Shorter Circulation Outcome Functionalization Effect Potentially Faster Clearance Altered Biodistribution PK_Params->Outcome

Caption: Conceptual comparison of pharmacokinetic profiles.

Conclusion

The in vivo circulation time of Tfp-peg13-dspe formulations is a critical parameter that dictates their potential as effective drug delivery vehicles. While the PEGylated backbone provides a fundamental advantage for prolonging circulation, the addition of a functional TFP group for ligand attachment can modulate this pharmacokinetic profile. As evidenced by analogous targeted liposome systems, functionalization may lead to altered clearance mechanisms and rates. Therefore, a thorough and direct comparative analysis of functionalized versus non-functionalized formulations is paramount in the preclinical development of any novel targeted nanomedicine. The experimental framework provided in this guide offers a robust starting point for researchers to conduct these essential investigations, ultimately paving the way for the rational design of next-generation drug delivery systems with optimized in vivo performance.

References

  • Gabizon, A., Horowitz, A. T., Goren, D., Tzemach, D., Shmeeda, H., & Zalipsky, S. (2003). In vivo fate of folate-targeted polyethylene-glycol liposomes in tumor-bearing mice. Clinical Cancer Research, 9(17), 6551-6559. [Link]

  • Dams, E. T., Laverman, P., Oyen, W. J., Storm, G., Scherphof, G. L., van Der Meer, J. W., & Corstens, F. H. (2000). In vivo applications of PEG liposomes: unexpected observations. Journal of controlled release, 68(2), 155-158. [Link]

  • Garg, A., Visht, S., Sharma, P. K., & Kumar, N. (2011). Formulation, characterization and evaluation of long circulating nanoliposomes of an anticancer drug. International journal of nanomedicine, 6, 3137. [Link]

  • AxisPharm. DSPE-PEG-TFP. [Link]

  • Avanti Polar Lipids. DSPE-PEG(2000) Folate. [Link]

  • Pan, X. Q., Wang, H., & Lee, R. J. (2003). In vivo fate of folate-targeted polyethylene-glycol liposomes in tumor-bearing mice. Clinical cancer research, 9(17), 6551-6559. [Link]

  • CD Formulation. Thin-Film Hydration Method for Liposome Preparation. [Link]

  • Spring, B. Q., Abu-Yousif, A. O., Palanisami, A., Rizvi, I., Zheng, X., Mai, Z., ... & Hasan, T. (2014). Pharmacokinetics and pharmacodynamics of liposomal chemophototherapy with short drug-light intervals. PLoS One, 9(3), e92215. [Link]

  • Song, Z., Lin, Y., Zhang, X., Feng, C., Lu, Y., Gao, Y., & Dong, C. (2017). Cyclic RGD peptide-modified liposomal drug delivery system for targeted oral apatinib administration: enhanced cellular uptake and improved therapeutic effects. International journal of nanomedicine, 12, 2427. [Link]

  • Charrois, G. J., & Allen, T. M. (2004). Drug release rate influences the pharmacokinetics, biodistribution, and tumor drug accumulation of taxol-containing liposomes. Molecular pharmaceutics, 1(1), 60-68. [Link]

  • Sharma, A., & Sharma, U. S. (1997). Liposomes in drug delivery: progress and limitations. International journal of pharmaceutics, 154(2), 123-140. [Link]

  • Creative Biostructure. Protocol for Liposome Preparation Through Thin-film Hydration Procedure. [Link]

  • Nakamura, Y., Mochida, A., Choyke, P. L., & Kobayashi, H. (2012). Comparative studies of polyethylene glycol-modified liposomes prepared using different PEG-modification methods. Journal of pharmaceutical sciences, 101(10), 3731-3739. [Link]

  • Lee, H., & Zhang, D. (2021). Pharmacokinetics and Pharmacodynamics Modeling and Simulation Systems to Support the Development and Regulation of Liposomal Drugs. Pharmaceutics, 13(10), 1548. [Link]

  • Papahadjopoulos, D., Allen, T. M., Gabizon, A., Mayhew, E., Matthay, K., Huang, S. K., ... & Martin, F. J. (1991). Sterically stabilized liposomes: improvements in pharmacokinetics and antitumor therapeutic efficacy. Proceedings of the National Academy of Sciences, 88(24), 11460-11464. [Link]

  • Jaradat, E. M., Al-Ramahi, I. J., Zaid, A. N., & Salem, M. S. (2021). Formulation and Evaluation of Liposome by Thin Film Hydration Method. Journal of Pharmaceutical Research International, 33(47B), 30-41. [Link]

  • Muthu, M. S., Le, T. P., & Feng, S. S. (2014). Trans resveratrol loaded DSPE PEG 2000 coated liposomes: An evidence for prolonged systemic circulation and passive brain targeting. Journal of biomedical nanotechnology, 10(5), 827-838. [Link]

  • Creative Biostructure. Liposome Encapsulation Efficiency Determination. [Link]

  • Li, M., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, J. (2018). Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of. Oncology letters, 16(5), 6335-6342. [Link]

  • CD Formulation. Encapsulation Efficiency (EE%) Testing. [Link]

  • Keramati, S. (2019). Two Compartmental Pharmacokinetics Modeling. East African Scholars Journal of Medical Sciences, 2(1), 1-4. [Link]

  • Grimaldi, N., Andrade, F., Cetrulo, N., Del-Giudice, A., & Montesarchio, D. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. International Journal of Molecular Sciences, 23(2), 733. [Link]

  • Kanneganti, K., & Simon, L. (2014). Two-compartment pharmacokinetic models for chemical engineers. Chemical Engineering Education, 48(3), 169-175. [Link]

  • de Oliveira, M. C., de Oliveira, K. A. R., de Lima, L. F., de Oliveira, G. B., de Souza, L. B., & de Oliveira, J. F. (2022). PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study. Pharmaceutics, 14(2), 263. [Link]

  • Chung, E. J., Mlinar, L. B., Sugimoto, M. J., Wonder, E., & Tirrell, M. (2015). In vivo biodistribution and clearance of peptide amphiphile micelles. Nanomedicine: Nanotechnology, Biology and Medicine, 11(2), 479-487. [Link]

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2024, February 10). Nanoprobes. [Link]

  • Zhang, Y., & Li, M. (2025). Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis. Journal of Liposome Research, 1-13. [Link]

  • Muso-Cachumba, J. J., Ruiz-Lara, G., Monteiro, G., & Rangel-Yagui, C. D. O. (2023). Challenges in estimating the encapsulation efficiency of proteins in polymersomes–Which is the best method?. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.